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Ferric tartrate

Cat. No.: B1599040
CAS No.: 2944-68-5
M. Wt: 555.90 g/mol
InChI Key: SFOKDWPZOYRZFF-YDXPQRMKSA-H
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Description

Historical Context of Ferric Tartrate in Chemical Science

The scientific journey of iron tartrates is intrinsically linked to the history of tartaric acid itself. While winemakers have known of tartaric acid for centuries, its chemical extraction was developed in 1769 by Carl Wilhelm Scheele. wikipedia.org The unique properties of tartaric acid, including its chirality, were later elucidated by Jean-Baptiste Biot and Louis Pasteur in the 19th century. wikipedia.org

In the 19th and early 20th centuries, the ferrous salt, ferrous tartrate, was historically used as a medicinal tonic. wikipedia.orgwikidoc.org However, the foundational scientific inquiry into the interaction between iron and tartaric acid that informs modern research began later. A pivotal moment came in 1894 with H.J.H. Fenton's work on the reaction between ferrous iron and tartaric acid in the presence of an oxidizing agent, which demonstrated the catalytic power of this combination. mdpi.comaip.orgsciencemadness.org

Early 20th-century research began to probe the nature of the complexes formed between iron and tartrate. Studies from this era investigated the molecular ratios and stability of the this compound complex, noting its sensitivity to factors like pH. google.com A 1947 study further explored the structure and behavior of this compound and citrate (B86180) complexes in dilute solutions, contributing to the fundamental understanding of these compounds. acs.org This early work was largely preparative and descriptive, laying the groundwork for more sophisticated future investigations.

Scope and Significance of Contemporary Academic Investigations of this compound

Modern research has expanded beyond basic characterization, uncovering the significance of this compound in diverse and specialized fields. A prominent area of investigation is its role in food chemistry and materials science.

In the context of food science, this compound has been identified as a key photoactivator in the light-induced oxidative degradation of white wine. researchgate.net Studies have shown that in the presence of light, particularly wavelengths below 520 nm, the iron(III) tartrate complex initiates the degradation of tartaric acid, leading to the formation of products like glyoxylic acid, which can alter the quality of the wine. researchgate.net This process involves a ligand-to-metal charge transfer (LMCT) within the complex, highlighting its photochemical reactivity. researchgate.netresearchgate.net The autoxidation of tartaric acid, facilitated by the Fe(II)-tartrate/Fe(III)-tartrate redox couple, is a critical reaction chain in this process. mdpi.com

In materials science, this compound serves as a valuable precursor for the synthesis of advanced functional materials. Researchers have successfully used a cellulose (B213188)/ferric tartrate complex system to prepare Fe₃O₄@C composites. researchgate.net In this process, the this compound complex is decomposed at high temperatures to form Fe₃O₄ nanoparticles embedded within a porous carbon matrix derived from cellulose. researchgate.net These composites have shown promise as high-performance anode materials for lithium-ion batteries. researchgate.net Furthermore, research into iron tartrate nanoparticles, synthesized via wet chemical methods, explores their unique thermal, dielectric, and magnetic properties. researchgate.netasianpubs.org

The compound is also utilized for its complexing properties in various chemical applications, such as in specialized pharmaceutical formulations and as an additive to assess the spinnability of cellulose solutions. pharmaexcipients.comscbt.comsigmaaldrich.com

Evolution of Research Paradigms for Iron(III) Tartrate Complexes

The scientific approach to studying iron(III) tartrate complexes has evolved significantly over time. The initial paradigm was characterized by classical chemical synthesis and observation, focusing on the preparation of the compound and its basic medicinal applications. wikipedia.orgwikidoc.org This was followed by foundational studies in the mid-20th century that sought to understand the fundamental chemistry of complex formation in aqueous solutions. google.comacs.org

The contemporary research paradigm is marked by the application of advanced analytical and spectroscopic techniques to investigate the compound at the molecular and nanoscale. Modern studies routinely employ methods such as:

X-ray Diffraction (XRD): To determine crystal structure and crystallite size, particularly for iron tartrate nanoparticles and single crystals. researchgate.netasianpubs.orgu-ryukyu.ac.jpias.ac.in

Fourier-Transform Infrared Spectroscopy (FTIR): To identify vibrational modes of functional groups and confirm the formation of the tartrate complex. researchgate.netias.ac.inekb.egresearchgate.net

Thermal Analysis (TGA/DSC): To study the thermal decomposition process and stability of the compound and its hydrates. researchgate.netu-ryukyu.ac.jpekb.eg

Electron Microscopy (TEM): To directly visualize the morphology and size of synthesized nanoparticles. researchgate.netasianpubs.org

Laser Flash Photolysis (LFP): To study the kinetics and mechanisms of photochemical reactions, such as the light-induced electron transfer in the this compound complex. researchgate.net

This shift towards a molecular-level understanding has enabled a more nuanced exploration of the compound's properties. Research now focuses on the intricate mechanisms of its photochemical activity, such as the ligand-to-metal charge transfer (LMCT) processes that drive its role in oxidation. researchgate.netresearchgate.netrsc.org The paradigm has moved from viewing this compound as a simple bulk chemical to understanding it as a functional material, a photocatalyst, and a versatile precursor for nanotechnology, with ongoing investigations into its complex structure and reactivity. researchgate.netacs.orgmdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key identification and property data for this compound.

PropertyValueSource(s)
IUPAC Name iron(3+);(2R,3R)-2,3-dihydroxybutanedioate nih.gov
Chemical Formula Fe₂(C₄H₄O₆)₃ lohmann-minerals.comsigmaaldrich.com
Molecular Formula C₁₂H₁₂Fe₂O₁₈ scbt.comnih.govamericanelements.com
Molecular Weight 555.90 g/mol scbt.comnih.govnih.gov
CAS Number 2944-68-5 scbt.comnih.govlohmann-minerals.com
Appearance Brown to dark brown powder, granules, or crystals lohmann-minerals.comamericanelements.com
Iron Content Approx. 20% lohmann-minerals.comsigmaaldrich.com
pH (1% solution) Approx. 3.5 lohmann-minerals.com

Table 2: Crystallographic Data for Iron Tartrate Compounds This table presents crystallographic data from studies on iron tartrate crystals, primarily the more commonly crystallized ferrous form, which provides structural context.

CompoundCrystal SystemSpace GroupLattice ParametersSource(s)
Iron(II) Tartrate Hemipentahydrate (FeC₄H₄O₆·2.5H₂O) OrthorhombicP2₁2₁2₁a = 7.8838(2) Å, b = 11.2778(4) Å, c = 18.3476(6) Å u-ryukyu.ac.jp
Iron(II) Tartrate Nanoparticles Orthorhombic-a = 8.76 Å, b = 10.98 Å, c = 8.20 Å researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Fe2O18 B1599040 Ferric tartrate CAS No. 2944-68-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2944-68-5

Molecular Formula

C12H12Fe2O18

Molecular Weight

555.90 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+)

InChI

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1

InChI Key

SFOKDWPZOYRZFF-YDXPQRMKSA-H

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3]

Origin of Product

United States

Synthesis and Preparative Methodologies for Ferric Tartrate

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the synthesis of ferric tartrate, providing accessible pathways to produce the compound in both nanoparticle and bulk forms.

Wet chemical techniques represent a common and versatile approach for synthesizing this compound. One prominent method involves the reaction of an iron(II) salt with tartaric acid. For instance, this compound nanoparticles have been synthesized using iron(II) sulfate (B86663), tartaric acid, and sodium metasilicate (B1246114). researchgate.net In this process, the sodium metasilicate solution facilitates the reaction between the iron(II) sulfate and tartaric acid to form iron(II) tartrate, which can subsequently be oxidized to this compound. researchgate.net The general chemical reaction can be represented as:

FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ researchgate.net

Another direct method involves mixing aqueous solutions of an iron(II) salt, such as iron(II) chloride or iron(II) sulfate, with tartaric acid under controlled pH conditions. smolecule.com The stability of the resulting ferrous tartrate is sensitive to the acidity or basicity of the solution. smolecule.com The precipitate formed can be separated and dried. sciencemadness.org

ReactantsFacilitator/ConditionsProductReference
Iron(II) sulfate, Tartaric acidSodium metasilicate solutionThis compound nanoparticles researchgate.net
Iron(II) sulfate, Tartaric acidDirect mixing, controlled pHFerrous tartrate smolecule.com
Iron filings, Tartaric acidHeatingBluish-grey precipitate (likely ferrous tartrate) sciencemadness.org
Ferrous sulfate, Sodium tartrateDouble decompositionPale greenish-grey crystalline material sciencemadness.orgsciencemadness.org

Reactive crystallization is a rapid and efficient method for producing crystalline materials. This strategy involves the direct mixing of aqueous solutions containing the constituent ions, leading to a quick precipitation of the desired compound. While detailed literature specifically on the reactive crystallization of this compound is sparse, the principles have been successfully applied to other metal tartrates, such as manganese(II)-L-tartrate, and are considered extendable. eudl.eu

The process for a metal tartrate typically involves the simple mixing of aqueous solutions of a metal salt (e.g., manganese(II) chloride) and L-tartaric acid at ambient temperature. eudl.eu This approach is noted for its high yield, purity, speed, and environmentally benign nature, as it avoids high temperatures and prolonged reaction times. eudl.eu The expected reaction for this compound would involve combining a ferric salt solution with a tartaric acid or tartrate salt solution.

To control the size and morphology of the resulting particles, particularly at the nanoscale, surfactant-mediated synthesis is employed. Surfactants are added to the reaction mixture to prevent the agglomeration of newly formed nanoparticles. acs.org

In the synthesis of this compound nanoparticles, a surfactant such as Triton X-100 has been used in conjunction with wet chemical methods. researchgate.netresearchgate.net The surfactant helps to stabilize the nanoparticles, resulting in a product with a nearly spherical morphology and a controlled size range, typically between 30 to 50 nm. researchgate.netresearchgate.net The presence of the surfactant during the precipitation of this compound from iron(II) sulfate and tartaric acid ensures the formation of discrete, non-agglomerated nanoparticles. researchgate.net

Synthesis MethodSurfactant UsedObserved Particle MorphologyParticle Size (nm)Reference
Wet chemicalTriton X-100Nearly spherical30 - 50 researchgate.netresearchgate.net

Controlled Growth of this compound Crystalline Structures

For applications requiring high-purity, well-defined crystalline forms, controlled growth techniques are essential. These methods allow for the slow formation of single crystals with specific morphologies.

The gel growth technique is a widely used method for growing single crystals of compounds that have low solubility or are prone to rapid precipitation from solution. In this method, a gel medium, such as silica (B1680970) or agar-agar, provides a three-dimensional matrix where the reactants can diffuse slowly and react, leading to the formation of high-quality crystals. ias.ac.in

Single crystals of iron(II) tartrate have been successfully grown using silica gels. ias.ac.inccsenet.org The process typically involves preparing a silica gel in a test tube by mixing sodium metasilicate with an acid, such as tartaric acid itself. ias.ac.inccsenet.org After the gel sets, a solution of an iron salt, like ferric chloride (FeCl₃) or ferrous sulfate (FeSO₄), is carefully poured on top. ias.ac.inccsenet.org The metal ions diffuse into the gel, reacting with the tartrate ions to form crystals over an extended period, which can range from weeks to months. ias.ac.inccsenet.org

Agar-agar gel has also been used as a growth medium. In one study, crystals of iron-tartrate were grown in a 1% agar-agar gel containing ferric chloride, with a disodium (B8443419) tartrate solution added on top of the set gel. ijcrt.org

Gel MediumReactantsAdditiveCrystal AppearanceReference
Silica GelFerric chloride, Tartaric acid, Sodium metasilicate-Single crystals and polycrystalline aggregates ccsenet.org
Agar-agar GelFerric chloride, Disodium tartrateAmmonium (B1175870) chloridePale-yellow, dodecahedron shaped ijcrt.org
Silica GelFerrous sulfate, Tartaric acid, Sodium metasilicateCopper sulfate (dopant)Spherulitic crystals researchgate.net

The final size, shape (morphology), and quality of crystals grown, particularly via gel methods, are highly dependent on several experimental parameters. jetir.org Controlling these factors is crucial for obtaining crystals with desired characteristics.

Key parameters include:

pH of the Gel: The pH affects the gelation process and the reaction kinetics. For metal tartrate crystal growth in silica gel, a pH between 3.6 and 4.7 is often found to be optimal. ias.ac.injetir.org

Gel Density and Age: The density of the gel (determined by the concentration of sodium metasilicate) and the time it is allowed to age before adding the supernatant reactant influence the diffusion rates of the ions. ijcrt.orgjetir.org

Concentration of Reactants: The concentrations of the iron salt and the tartrate solution directly impact the supersaturation level within the gel, which in turn affects the nucleation density and the growth rate of the crystals. ijcrt.orgjetir.org

Temperature: Ambient temperature is typically used for gel growth. Temperature fluctuations can affect solubility and diffusion rates, thereby influencing crystal quality. mdpi.com

Additives: The introduction of certain impurities or additives can control the crystal growth. For example, ammonium chloride has been used as an additive to control nucleation and promote the growth of good quality, transparent crystals of this compound in agar-agar gel. ijcrt.org

Systematic variation of these parameters allows for the optimization of the crystal growth process to achieve reasonably good size, quality, and morphology. ijcrt.orgjetir.org

ParameterInfluence on Crystal GrowthTypical Range/ObservationReference
pHAffects gel setting and reaction kinetics3.6 - 4.7 found suitable for metal tartrates ias.ac.injetir.org
Gel DensityInfluences reactant diffusion ratesSpecific gravity of 1.04–1.06 for sodium metasilicate solution ias.ac.in
Reactant ConcentrationAffects nucleation and growth rate1M solutions often used ijcrt.org
Additives (e.g., NH₄Cl)Can control nucleation and improve crystal quality4M NH₄Cl solution favored good quality crystals ijcrt.org
TemperatureAffects solubility and diffusionAmbient temperature is common for gel growth ias.ac.inmdpi.com

Nanoscale Synthesis of this compound

The synthesis of this compound at the nanoscale has been a subject of research, focusing on methods that allow for the production of nanoparticles with controlled characteristics for various applications.

Development of this compound Nanoparticles

The development of iron tartrate nanoparticles has been successfully achieved through wet chemical synthesis. researchgate.netasianpubs.org This approach involves the reaction of specific precursors in an aqueous solution. In a typical synthesis, iron(II) sulphate and tartaric acid are used as the primary reactants. researchgate.netasianpubs.org However, the direct reaction between these two compounds is often not spontaneous. The facilitation of this reaction is accomplished by introducing sodium metasilicate into the solution. researchgate.netasianpubs.org The process also employs a surfactant, such as Triton X-100, and maintains a controlled pH range of 4 to 5 to ensure the formation of nanoparticles. researchgate.net The resulting precipitates are then filtered, washed with deionized water, and dried to yield the iron tartrate nanoparticles. researchgate.net Another method involves a hydrothermal approach where ferric chloride hexahydrate and poly(tartaric acid) are reacted in the presence of sodium hydroxide (B78521) at high temperatures and pressures to produce ferrous tartrate particles. mdpi.com

Size and Morphology Control in Nanoparticle Synthesis

Control over the size and morphology of the nanoparticles is a critical aspect of their synthesis. In the wet chemical method using iron(II) sulphate and tartaric acid, the resulting nanoparticles exhibit a nearly spherical morphology. researchgate.netasianpubs.org Transmission Electron Microscopy (TEM) analysis has shown that the particle sizes typically range from 30 to 50 nanometers. researchgate.netasianpubs.org Further characterization using powder X-ray diffraction (XRD) and applying Scherrer's formula reveals an average crystallite size of approximately 35.28 nm, confirming the nanoscale dimensions of the synthesized particles. researchgate.netasianpubs.org The synthesized iron tartrate nanoparticles have an orthorhombic crystal structure. researchgate.netasianpubs.org The ability to control these parameters is crucial as the properties and potential applications of nanoparticles are highly dependent on their size and shape. nih.gov

ParameterValueMethod of Determination
Average Crystallite Size35.28 nmScherrer's Formula (from XRD data)
Particle Size Range30 - 50 nmTransmission Electron Microscopy (TEM)
MorphologyNearly SphericalTransmission Electron Microscopy (TEM)
Crystal StructureOrthorhombicPowder X-ray Diffraction (XRD)

This compound as Precursor Material in Advanced Synthesis

This compound complexes serve as versatile precursor materials in the fabrication of advanced composite materials and in the processing of complex organic polymers.

Utilization in Metal Oxide Composite Fabrication (e.g., Fe₃O₄@C)

This compound is instrumental as a precursor in the synthesis of porous iron(II,III) oxide-carbon (Fe₃O₄@C) composites. electrochemsci.orgresearchgate.net In this process, a this compound complex aqueous solution is first used to dissolve cellulose (B213188). electrochemsci.org This creates a homogeneous system containing both the iron source (this compound) and the carbon source (cellulose). electrochemsci.org This mixture then undergoes freeze-drying and subsequent carbonization at high temperatures in an inert atmosphere. electrochemsci.org During carbonization, the this compound complex decomposes to form Fe₃O₄ nanoparticles, which become homogenously deposited within a porous carbon matrix derived from the cellulose. electrochemsci.orgresearchgate.net This method results in an in-situ synthesis of the porous Fe₃O₄@C composite. electrochemsci.org Such composites are noted for their potential application as high-performance anode materials in lithium-ion batteries, where the porous carbon framework provides good electrical conductivity and accommodates the volume changes of the Fe₃O₄ nanoparticles during electrochemical cycling. electrochemsci.org Similarly, porous Fe₃O₄/C has been synthesized by calcining an iron tartrate precursor for use in catalysts. nih.govdlut.edu.cn

Role in Dissolving Complex Organic Polymers (e.g., Cellulose)

Aqueous solutions of this compound complexes are effective solvents for complex organic polymers like cellulose. electrochemsci.orggatech.edu Specifically, a solution of sodium iron(III) tartrate in an excess of sodium hydroxide has been identified as a capable solvent system for cellulose. gatech.edugoogle.com This ability to dissolve cellulose is a critical first step in the fabrication of the Fe₃O₄@C composites mentioned previously. electrochemsci.org By dissolving the cellulose, the this compound complex allows for intimate mixing of the iron and carbon precursors at a molecular level. electrochemsci.org This ensures the uniform distribution of the resulting Fe₃O₄ nanoparticles throughout the carbon matrix upon thermal decomposition. electrochemsci.org The process of dissolving cellulose in a this compound complex is a key enabler for creating advanced, functional materials from biopolymer sources. electrochemsci.orgresearchgate.net

Advanced Structural Elucidation and Coordination Chemistry of Ferric Tartrate

Crystallographic Investigations of Ferric Tartrate Compounds

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in solid this compound compounds. Techniques such as Powder X-ray Diffraction (PXRD) provide critical insights into the phase, structure, and morphology of these materials.

Powder X-ray Diffraction (PXRD) is a non-destructive technique widely used to analyze the crystalline nature of materials. researchgate.netkcl.ac.uk It provides a unique "fingerprint" for any crystalline solid, allowing for phase identification and characterization. usta.edu.co For this compound and related compounds, PXRD studies have been instrumental in confirming their crystalline structure.

Investigations into iron-tartrate crystals grown in gel mediums reveal their polycrystalline nature, characterized by diffraction patterns with both sharp and broad peaks. mdpi.comajevonline.org The pattern of peaks, with specific positions and intensities, is determined by the compound's unique crystal lattice. researchgate.net For instance, a study on Fe-Tartrate crystals identified major peaks with indices (112), (113), (121), (214), and (130) in decreasing order of intensity. mdpi.com Similarly, PXRD has been used to study the structure of various mixed-metal tartrates containing iron, such as Mn-Fe tartrate and Co/Ni-Fe-Sb-oxo tartrate clusters, confirming their polycrystalline structures. ajevonline.orgnih.govcapes.gov.br While many studies focus on iron(II) tartrate, which often exhibits an orthorhombic structure, the data for ferric (iron(III)) tartrate points towards a different crystalline arrangement. nih.govaip.orgrsc.org

The analysis of PXRD patterns allows for the determination of the crystal system and the dimensions of the unit cell—the fundamental repeating unit of a crystal lattice. Different this compound preparations have been shown to belong to distinct crystal systems.

One study, focusing on iron-tartrate crystals synthesized from ferric chloride (FeCl₃), identified a hexagonal crystal system belonging to the P-63m space group. mdpi.com In contrast, research on iron(II) tartrate, synthesized from ferrous sulfate (B86663) (FeSO₄), consistently indicates an orthorhombic crystal structure, often with the space group P212121. nih.govaip.orgresearchgate.net This highlights the critical role of the iron oxidation state in determining the final crystal structure. The unit cell parameters for a hexagonal this compound system have been calculated and are presented in the table below. mdpi.com

Table 1: Unit Cell Parameters for Hexagonal this compound
ParameterValue
Crystal SystemHexagonal
Space GroupP-63m
a (Å)2.4906
b (Å)2.4906
c (Å)3.8504
α (°)90.0
β (°)90.0
γ (°)120.0
Unit Cell Volume (ų)20.68

Data sourced from IJCRT. mdpi.com

For this compound crystals grown in an agar-agar gel medium, the resulting morphology is described as translucent, pale-yellow, shiny crystals. mdpi.com The morphology of derivative products, such as nano cobalt ferrite (B1171679) formed from the thermal decomposition of a cobalt tartrate-ferric tartrate mixture, is noted to be dependent on the calcination temperature. researchgate.netscbt.com

Solution State Structural Analysis of this compound Complexes

In aqueous solutions, this compound exists not as a simple salt but as a series of complex ions. The structure and distribution of these species are highly sensitive to solution conditions, particularly pH. Understanding this solution-state chemistry is vital, as it governs the reactivity and bioavailability of iron in many systems.

The interaction between ferric ions (Fe³⁺) and tartrate ligands in solution leads to the formation of various complex species, including mononuclear, dinuclear, and trimeric forms. rsc.org Experimental and modeling studies have shown that the active complex in some applications is a binuclear iron(III) structure with two bridging meso-tartrate (B1217512) ligands. researchgate.netrsc.org In this dimeric form, each iron atom can be coordinated to a water molecule, resulting in an octahedral symmetry. researchgate.netrsc.org

Potentiometric, colorimetric, and electrophoretic measurements have been used to identify the specific complexes formed and to calculate their stability constants. rsc.org The mole ratio of iron(III) to tartrate in these complexes is frequently found to be 1:1. nih.govrsc.org Studies have identified several key equilibria in acidic solutions. rsc.org In more alkaline environments, hydroxylated species are formed. nih.gov The complexity of the system involves a "core + link" mechanism, where different species can coexist and interconvert. capes.gov.br

Table 2: Selected Iron(III)-Tartrate Complex Species and Stability Constants
Reaction EquilibriumSpecies Formedlog K (Equilibrium Constant)Conditions
Fe³⁺ + L²⁻ ⇌ FeL⁺FeL⁺ (Monomer)log K₁₁ = 6.49Acidic solution, I=0.1M, 20°C
2Fe³⁺ + 2L²⁻ ⇌ Dimer + 2H⁺Dimerlog β₂₂₂ = 11.87Acidic solution, I=0.1M, 20°C
2Fe³⁺ + 2L²⁻ ⇌ Dimer⁻ + 3H⁺Dimer⁻log β₂₂₃ = 9.05Acidic solution, I=0.1M, 20°C
3Fe³⁺ + 3L²⁻ ⇌ Trimer³⁻ + 6H⁺Trimer³⁻log β₃₃₆ = 9.48Acidic solution, I=0.1M, 20°C
2Fe + 2L + 5H₂O ⇌ Fe₂(OH)₅L₂ + 5H⁺Fe₂(OH)₅L₂log* β₋₅₂₂ = 4.95pH 4.5-11, 0.5M NaNO₃, 25°C
Fe + L + 3H₂O ⇌ Fe(OH)₃L + 3H⁺Fe(OH)₃Llog* β₋₃₁₁ = -1.55pH 4.5-11, 0.5M NaNO₃, 25°C

Data primarily sourced from J. Chem. Soc. rsc.org and Polyhedron nih.gov. L²⁻ represents the tartrate dianion.

The pH of the aqueous solution is a critical parameter that dictates which this compound species are formed and their relative concentrations. ajevonline.orgaip.orgchem-soc.siresearchgate.net Tartrate is known to form a stable iron chelate across a wide pH range, even up to pH 11. nih.gov

In acidic conditions, from pH 2.5 to 4.0, the predominant species is calculated to be [Fe(III)-Tar]⁺. mdpi.comresearchgate.net As the pH increases into the 3.0 to 6.0 range, the formation of a complex with the stoichiometry Fe(Tar)₃ has been reported. researchgate.netchem-soc.si In the pH range of 3.0 to 5.0, the [Fetart]⁺ complex is considered stable. mdpi.com

Conversely, in alkaline media (pH 4.5 to 11), potentiometric studies indicate the formation of various hydrolyzed species, such as the dinuclear complex Fe₂(OH)₅L₂ and the mononuclear Fe(OH)₃L. nih.gov The increased deprotonation of tartaric acid at higher pH values preferentially stabilizes iron(III) over iron(II), affecting the redox potential of the system. ajevonline.org This pH-dependent speciation is crucial for applications ranging from electrodeposition to environmental photochemical reactions, where the specific iron complex present determines the reaction pathway and efficiency. mdpi.comnih.gov

Identification of Mononuclear, Binuclear, and Multinuclear Iron(III)-Tartrate Complexes

The complexation between iron(III) and tartrate is highly dependent on factors such as pH and the molar ratio of iron to tartrate, leading to the formation of various nuclearities in solution and the solid state. Research has identified mononuclear, binuclear, and tetranuclear species. researchgate.net

Mononuclear Complexes: At specific pH ranges, mononuclear complexes can predominate. For instance, studies have suggested the formation of a [Fe(Tar)3] type complex at a pH between 3 and 6. chem-soc.si In related systems like iron(III)-citrate, mononuclear species are also well-documented, where the stoichiometry is influenced by the reactant ratios. chem-soc.siresearchgate.net

Binuclear Complexes: Dimeric or binuclear complexes are a common and significant structural motif in this compound chemistry. A notable example is the binuclear iron(III) meso-tartrate complex, which has been identified as the active component in certain applications. researchgate.net In this structure, two iron(III) centers are bridged by two meso-tartrate ligands. researchgate.net The formation of dimeric structures, such as [Fe₂(d-L)₂]²⁻, has been modeled and is considered a key species in aqueous solutions. researchgate.net The tendency for iron(III) to form binuclear complexes with ligands like tartrate and citrate (B86180) is a recurring theme in its coordination chemistry. researchgate.netresearchgate.net

Multinuclear Complexes: Beyond dimers, higher nuclearity complexes have also been observed. Specifically, tetranuclear iron(III) tartrate complexes have been identified in aqueous solutions. researchgate.net The formation of these larger structures is facilitated by the ability of the tartrate ligand, with its multiple coordination sites, to bridge more than two metal centers. This is analogous to the behavior seen in iron(III) citrate systems, where polynuclear species are readily formed. researchgate.net

The equilibrium between these different species is dynamic. For example, studies on similar iron chelates show that the relative amounts of mononuclear versus polynuclear complexes can be directly influenced by the initial iron-to-ligand molar ratio. researchgate.net

Complex TypeExample Species/FormulaKey Findings
Mononuclear [Fe(Tar)₃]Forms at pH 3-6. chem-soc.si
Binuclear Binuclear iron(III) meso-tartrate, [Fe₂(d-L)₂]²⁻Two Fe(III) ions are bridged by two tartrate ligands. researchgate.netresearchgate.net The iron atoms are often antiferromagnetically coupled. researchgate.net
Tetranuclear Tetranuclear iron(III) d- and dl-tartratesIdentified in aqueous solutions alongside mono- and dinuclear species. researchgate.net

Stereochemical Considerations in this compound Complexation

The stereochemistry of the tartaric acid ligand plays a crucial role in the formation and structure of its iron(III) complexes. Tartaric acid exists as d, l, and meso stereoisomers, and the specific isomer used can dictate the resulting complex's geometry and stability.

The formation of iron(III) complexes with d- and dl-tartaric acid is described as stereospecific. researchgate.net Molecular mechanics calculations have been employed to understand the structural differences between dimeric complexes formed with d-tartrate, [Fe₂(d-L)₂]²⁻, and those formed with a mix of d- and l-tartrate, [Fe₂(d-L)(l-L)]²⁻. The concept of stereospecificity is explained by the differing energies of the rigid iron(III) octahedral coordination environments when interacting with different stereoisomers of the ligand. researchgate.net In a related dimeric germanium tartrate complex, it was found that both tartrate ligands were D isomers, further highlighting the potential for stereoselectivity in these systems. researchgate.net

Ligand Coordination Geometry and Bond Characterization

The tartrate anion acts as a multidentate ligand, using its carboxylate and hydroxyl groups to coordinate with the iron(III) ion. This coordination results in stable chelate rings.

In the well-characterized binuclear iron(III) meso-tartrate complex, the coordination environment around each iron atom is octahedral. researchgate.net The two iron centers are bridged by the alkoxo groups of the two tartrate ligands. The coordination sphere of each iron atom is completed by carboxylate groups and a water molecule, which acts as a sixth ligand. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy data confirms that complexation primarily occurs through the binding of the carboxyl oxygen atoms to the Fe(III) ion. chem-soc.si

Magnetic measurements on the binuclear meso-tartrate complex indicate that the two high-spin Fe(III) ions are antiferromagnetically coupled. researchgate.net This magnetic coupling is a common feature in bridged multinuclear iron complexes. The geometry around the iron centers is typically a distorted octahedron, a consequence of the constraints imposed by the chelate rings formed by the tartrate ligand. researchgate.netresearchgate.net

FeatureDescriptionSource
Coordination Number Typically 6 researchgate.net
Geometry Distorted Octahedral researchgate.netresearchgate.net
Coordinating Groups Carboxylate and hydroxyl oxygen atoms from tartrate, and water molecules. chem-soc.siresearchgate.net
Bonding Fe-O bonds form stable chelate rings. chem-soc.si
Magnetic Properties Antiferromagnetic coupling between iron centers in binuclear complexes. researchgate.net

Structural Characterization of Mixed-Metal Tartrate Systems Incorporating Iron

Iron tartrate can incorporate other metal ions to form mixed-metal crystalline structures. These materials have been synthesized and characterized, revealing how the introduction of a second metal affects the crystal structure and properties.

Iron-Manganese Systems: Mixed iron(II)-manganese levo-tartrate crystals have been successfully grown using a gel diffusion technique. ias.ac.inresearchgate.net Characterization by powder X-ray diffraction (XRD), FT-IR spectroscopy, and other methods has been performed. The incorporation of manganese into the iron tartrate structure was confirmed, and it was noted that the coloration of the crystals changed from black to pinkish-brown as the manganese content increased. ias.ac.inresearchgate.net

Iron-Copper Systems: Copper-doped iron tartrate crystals with the general formula CuₓFe₍₁₋ₓ₎C₄H₄O₆·nH₂O have also been synthesized. ias.ac.in Energy-dispersive X-ray analysis (EDAX) confirmed the elemental composition. A comparative study of pure iron tartrate and copper-doped crystals showed variations in FT-IR transmittance, which was attributed to the different atomic masses of iron and copper leading to small changes in molecular geometry and mechanical vibrations. ias.ac.in

Ternary Systems: More complex systems, such as iron-manganese-cobalt ternary levo-tartrate crystals, have been grown and characterized. psu.edu EDAX was used to determine the metallic composition in the crystals. The powder XRD studies suggested a crystalline nature, while FT-IR confirmed the presence of the expected functional groups. psu.edu

These studies show that the tartrate framework is robust enough to accommodate different metal ions, leading to the formation of novel mixed-metal materials with potentially tunable properties. researchgate.net

SystemCompositionCharacterization MethodsKey Findings
Iron-Manganese Fe(II)-Mn levo-tartrateFTIR, Powder XRD, TGA, VSMColor changes with Mn content; crystal structure studied. ias.ac.inresearchgate.net
Iron-Copper CuₓFe₍₁₋ₓ₎C₄H₄O₆·nH₂OEDAX, FTIR, Powder XRDDoping with copper alters spectroscopic properties. ias.ac.in
Iron-Manganese-Cobalt Fe-Mn-Co ternary levo-tartrateEDAX, Powder XRD, FTIRTernary crystals successfully grown; coloration changes with metallic composition. psu.edu

Chemical Reactivity and Mechanistic Investigations of Ferric Tartrate

Redox Chemistry of Ferric Tartrate Complexes

The redox chemistry of iron is fundamental to its role in various chemical and biological systems. In the presence of tartaric acid, the redox behavior of iron is significantly modified through the formation of this compound and ferrous tartrate complexes. These complexes exhibit unique reactivity that is central to processes ranging from wine oxidation to advanced oxidation processes for water treatment.

The interaction between iron and tartaric acid leads to the formation of Fe(II)-tartrate and Fe(III)-tartrate complexes, which constitute a key redox couple. mdpi.com The speciation and oxidation states of these complexes are highly dependent on the pH and redox potential of the medium. mdpi.com Unlike free iron ions, the reactive entities in many systems are the Fe(II)–Tartrate/Fe(III)–Tartrate complexes. mdpi.com The formation of these complexes is crucial as it alters the standard reduction potential of the Fe(III)/Fe(II) couple.

Tartaric acid and its anions (tartrate) are strong ligands for Fe(III), leading to the formation of stable complexes. researchgate.net This preferential stabilization of the ferric state over the ferrous state by tartrate lowers the reduction potential of the Fe(III)/Fe(II) couple. researchgate.netajevonline.org For instance, in a tartrate buffer at pH 3.5, the reduction potential (E₃.₅) of the iron(III)/iron(II) couple is reported to be 360 mV. ajevonline.org This modulation of the redox potential is critical; for example, it lowers the potential sufficiently for Fe(II) to be readily oxidized by molecular oxygen to Fe(III). researchgate.net

The complexation is pH-dependent. As pH increases, the deprotonation of tartaric acid increases, favoring the formation of iron-tartrate complexes. ajevonline.org The formation of an electrically neutral iron(II)-tartrate complex is believed to be less energetically demanding to oxidize than a free iron(II) cation. ajevonline.org Studies have shown that in alkaline media, the Fe(III)-tartrate complex is more stable than the Fe(III)-EDTA complex, as indicated by its more negative reduction potential. cecri.res.in The stability of iron-tartrate complexes also influences their reactivity; for instance, tartrate ions can adsorb onto passive iron films, forming chelating complexes with both ferrous and ferric ions, which can influence corrosion processes. mdpi.com

The ratio of Fe(II)–tartrate to Fe(III)–tartrate, along with other redox-active species, is what ultimately establishes the redox potential in complex systems like wine. mdpi.com

ParameterDescriptionSignificanceReference
Redox CoupleFe(II)–Tartrate / Fe(III)–TartrateThe primary reactive entities, not free Fe(II)/Fe(III) ions. mdpi.com
Reduction Potential (E₃.₅)~360 mV in tartrate buffer at pH 3.5Lower than many other systems, facilitating Fe(II) oxidation. ajevonline.org
Effect of pHIncreased pH enhances Fe(II)-tartrate complex formation.Influences reaction rates and complex stability. ajevonline.orgaip.org
Ligand StabilityTartrate is a strong ligand, preferentially stabilizing Fe(III).Determines the reduction potential of the Fe(III)/Fe(II) couple. researchgate.netajevonline.org

The autoxidation of tartaric acid in the presence of iron is an autocatalytic process characterized by distinct kinetic phases: initiation, propagation, and termination. aip.orgresearchgate.net This process involves the activation of dissolved oxygen, a reaction catalyzed by an Fe(II)-tartrate complex. aip.orgescholarship.org

Initiation Phase: This initial stage involves the activation of molecular oxygen by an Fe(II)-tartrate complex. aip.orgacs.org The duration of this phase is pH-dependent, decreasing as the pH increases from 2.5 to 4.5. aip.orgresearchgate.net This suggests that the formation of the Fe(II)-tartrate complex, which is favored at higher pH, is crucial for initiating the reaction. acs.org During this phase, hydrogen peroxide (H₂O₂) is generated internally. escholarship.org

Propagation Phase: Following the initial formation of H₂O₂, a rapid, chain-like reaction phase begins. escholarship.org This phase is essentially a Fenton reaction where tartaric acid is oxidized by Fe(II) and H₂O₂. acs.org The reaction is self-sustaining because H₂O₂ is regenerated, creating a positive feedback loop. escholarship.org The propagation rate is approximately zero-order with respect to both oxygen and iron. aip.orgresearchgate.net Kinetic analysis suggests that a ferryl ion (FeO²⁺) intermediate may control the rate of this phase. researchgate.net

Termination Phase: The reaction ceases when reactants, primarily dissolved oxygen, are depleted. aip.org

The formation of Fe(III) during this process mirrors the consumption of dissolved oxygen, showing a similar autocatalytic pattern. aip.orgresearchgate.net At lower pH values (2.5-3.0), Fe(III) accumulates to a maximum level that coincides with the depletion of oxygen, after which it is partially consumed as it is reduced back to Fe(II). aip.org

Kinetic Phases of Tartaric Acid Autoxidation
PhaseKey ProcessesControlling FactorsReference
InitiationActivation of O₂ by Fe(II)-tartrate complex; initial formation of H₂O₂.pH (rate increases with pH); Fe(II)-tartrate complex concentration. aip.orgacs.org
PropagationAutocatalytic, chain-like Fenton reaction; regeneration of H₂O₂.Rate controlled by an intermediate catalytic complex (e.g., ferryl ion). researchgate.netescholarship.org
TerminationCessation of the reaction.Depletion of dissolved oxygen. aip.org

The catalytic function of iron in oxidation processes relies on its ability to cycle between the Fe(II) and Fe(III) oxidation states. After an Fe(II)-tartrate complex is oxidized to an Fe(III)-tartrate complex, a reductive step is necessary to regenerate the Fe(II) species, allowing the catalytic cycle to continue. mdpi.com

In various systems, this reduction of Fe(III) back to Fe(II) is carried out by reducing agents present in the medium. For example, in wine, reduced glutathione (B108866) (GSH) is a key compound responsible for this regeneration step, being itself oxidized to glutathione disulfide (GSSG). mdpi.commdpi.com This regeneration allows the cycle of oxygen activation and oxidation to persist until the oxygen is consumed. mdpi.com Phenolic compounds, such as 4-methylcatechol, can also reduce Fe(III) to Fe(II), thus participating in the redox cycling. ajevonline.org

Catalytic Mechanisms of this compound

This compound and its corresponding ferrous complexes are effective catalysts in a variety of chemical transformations, most notably in oxidation reactions and photo-Fenton processes.

Iron-tartrate complexes play a key role in catalyzing oxidation reactions by activating molecular oxygen. aip.org The autoxidation of tartaric acid itself is a prime example, where the Fe(II)-tartrate complex acts as the catalyst to initiate the reaction with oxygen. researchgate.net This catalytic behavior is not limited to tartaric acid; iron complexes can catalyze the oxidation of other substrates as well. For instance, iron complexes have been shown to catalyze allylic amination reactions, which are thought to proceed via an iron-catalyzed oxidation of a hydroxylamine (B1172632) to a nitroso intermediate. beilstein-journals.org

The catalytic efficiency is often linked to the formation of an intermediate species. In the oxidation of potassium sodium tartrate by hydrogen peroxide, a cobalt(II) catalyst (a proxy for understanding transition metal catalysis) forms a transient green activated complex, demonstrating the role of an intermediate. purdue.edu In iron-catalyzed systems, a high-valent ferryl ion (FeO²⁺) has been proposed as the key catalytic intermediate that controls the propagation rate of oxidation. researchgate.net The complexation of iron by tartrate is essential, as it facilitates the electron transfer required for these catalytic cycles. mdpi.comrsc.org

This compound is a potent photoactivator, mediating photo-Fenton and photo-Fenton-like reactions. This process is particularly relevant for environmental remediation, where it is used to degrade organic pollutants. ascelibrary.org In acidic aqueous solutions, this compound complexes absorb light, particularly in the near-UV region (with an absorption maximum around 340 nm). researchgate.net

The mechanism is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of a photon. This process causes the degradation of the this compound complex, resulting in the reduction of Fe(III) to Fe(II) and the formation of an oxidized tartrate radical. researchgate.net

Reaction: Fe(III)-tartrate + hν → Fe(II) + Tartrate Radical•

The photogenerated Fe(II) can then react with hydrogen peroxide (the classic Fenton reaction) to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. researchgate.net

Reaction: Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻

The use of the Fe(III)-tartrate complex offers a significant advantage over traditional Fenton systems because it allows the process to operate at higher, near-neutral pH values. ascelibrary.orgresearchgate.net In standard Fenton chemistry, Fe(III) precipitates as ferric hydroxide (B78521) at pH > 3, halting the catalytic cycle. Tartrate acts as a chelating agent, keeping the iron soluble and photoactive at higher pH. ascelibrary.org

Studies have demonstrated that irradiating Fe(III)-tartrate solutions leads to the degradation of pollutants like the herbicide amicarbazone (B1667049) and the antibiotic enrofloxacin. researchgate.net The efficiency of this photo-Fenton process is influenced by the Fe(III):tartrate ratio and the pH of the solution. researchgate.net Furthermore, this compound has been immobilized on substrates like cotton fabric to create heterogeneous photo-Fenton catalysts for degrading dyes under light irradiation. mater-rep.com

Role as a Catalytic Intermediate

This compound complexes play a significant role as catalytic intermediates in various chemical reactions, particularly in oxidation processes. The kinetics of the autoxidation of tartaric acid in the presence of iron(II) exhibit autocatalytic behavior, which points to the formation of a catalytic intermediate that is produced during an initiation phase and regenerated during a propagation phase. aip.orgnih.gov Kinetic analysis suggests that this intermediate is a complex involving a ferryl ion (FeO²⁺), which governs the rate of the propagation reaction. aip.orgnih.gov

The formation of an Fe(II)-tartrate complex is crucial for the activation of dissolved oxygen, a key step in the initiation of autoxidation. aip.orgnih.govacs.org This complex formation lowers the redox potential of the Fe(II)/Fe(III) couple, making the reduction of oxygen more thermodynamically favorable. aip.orgacs.org Studies have shown that increasing the concentration of the Fe(II)-tartrate complex accelerates the reaction rate. aip.org The subsequent oxidation of Fe(II) to Fe(III) shows autocatalytic behavior that mirrors the consumption of dissolved oxygen. aip.orgnih.gov The reduction of Fe(III) back to Fe(II) highlights the catalytic nature of the iron species in the reaction. aip.orgnih.gov

Furthermore, this compound has been utilized to create heterogeneous catalysts. For instance, waste cotton fabric has been modified with tartaric acid to introduce surface carboxyl and hydroxyl groups. These groups coordinate with Fe³⁺ ions to form a this compound-modified fabric, which serves as a heterogeneous photo-Fenton catalyst for the oxidative degradation of dyes. mater-rep.com

Photochemical Transformation Pathways of this compound

This compound is photoactive and can act as a photoactivator, particularly in acidic aqueous solutions, leading to the oxidative degradation of various substrates. researchgate.net This process is significant in systems like white wine, where exposure to light, especially wavelengths below 520 nm, can initiate the degradation of tartaric acid, leading to changes in color and the formation of degradation products. researchgate.netresearchgate.net The photochemical process is critically dependent on the presence of both iron and light; in their absence, the degradation of tartaric acid does not occur. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Processes

The primary mechanism for the photochemical activity of this compound is a Ligand-to-Metal Charge Transfer (LMCT) process. researchgate.netnumberanalytics.comlibretexts.org LMCT is an electronic transition where an electron is transferred from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. numberanalytics.comlibretexts.orgfiveable.me

In the this compound complex, the absorption of light energy, typically in the UV-visible region (with a maximum absorbance around 340 nm), excites an electron from the tartrate ligand to the Fe(III) center. researchgate.netnumberanalytics.com This can be represented as:

[Fe³⁺(Tartrate)] + hν → [Fe²⁺(Tartrate•)]*

This excited state is unstable and leads to the reduction of the iron center from Fe(III) to Fe(II) and the generation of an oxidized tartrate radical (Tartrate•). researchgate.netacs.org LMCT processes are known to generate reactive radicals, which can then initiate subsequent degradation reactions. aip.org The efficiency of this photoredox reaction is influenced by the nature of the carboxylate ligand. acs.org

Photoproduction of Hydroxyl Radicals

The photolysis of aqueous Fe(III)-tartrate complexes is a significant source of highly reactive hydroxyl radicals (•OH). researchgate.nettandfonline.com The generation of these radicals is initiated by the LMCT process. The subsequent reactions, particularly in the presence of oxygen, lead to the formation of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals. acs.orgcopernicus.org

The photoproduction of hydroxyl radicals has been quantitatively assessed using benzene (B151609) as a probe, which is converted to phenol (B47542) upon reaction with •OH. researchgate.nettandfonline.com Research has systematically investigated the influence of various parameters on the generation of these radicals.

Key Findings on Hydroxyl Radical Photoproduction:

Effect of pH: The production of hydroxyl radicals is highly dependent on pH, with the greatest generation observed at a pH of 3.0. researchgate.nettandfonline.com

Effect of Reactant Concentration: The concentration of •OH increases with rising concentrations of both Fe(III) and tartrate. However, beyond a certain ratio of tartrate to Fe(III), the production of radicals begins to decrease. researchgate.nettandfonline.com

Effect of Temperature: Temperature has a positive effect on the quantum yield of hydroxyl radicals. For example, the quantum yield at 328 K was found to be nearly double that at 298 K. tandfonline.com

The following table summarizes the influence of different factors on the photoproduction of hydroxyl radicals from Fe(III)-tartrate complexes.

FactorOptimal Condition/TrendReference
pH Greatest production at pH 3.0 researchgate.nettandfonline.com
Fe(III) Concentration Production increases with increasing concentration researchgate.nettandfonline.com
Tartrate Concentration Production increases with increasing concentration (up to a point) researchgate.nettandfonline.com
Temperature Quantum yield increases with increasing temperature tandfonline.com

Mechanisms of Light-Induced Degradation of Organic Substrates in the Presence of this compound

The hydroxyl radicals and other reactive species generated from the photolysis of this compound can degrade various organic substrates. acs.orgacs.org The primary substrate in many studies is tartaric acid itself, which is oxidized in a process initiated by the photodegradation of the this compound complex. researchgate.net

In model wine systems, the light-induced degradation of this compound leads to the oxidative fragmentation of tartaric acid, producing glyoxylic acid and formic acid. researchgate.net This degradation is dependent on the presence of oxygen. researchgate.net Other α-hydroxy organic acids present in such systems, like malic acid, citric acid, and lactic acid, can also be degraded to their corresponding carbonyl compounds through similar photo-activated processes. researchgate.net

The general mechanism involves the following steps:

Photoactivation via LMCT: The this compound complex absorbs light, leading to the reduction of Fe(III) to Fe(II) and the formation of a tartrate radical. researchgate.netacs.org

Radical Reactions: The tartrate radical can undergo further reactions, including oxidative decarboxylation. acs.org

Generation of ROS: In the presence of oxygen, the system generates reactive oxygen species, including hydroxyl radicals (•OH). acs.orgcopernicus.org

Oxidation of Substrates: The highly reactive hydroxyl radicals attack and oxidize organic substrates present in the solution. acs.orgresearchgate.net

Regeneration of Catalyst: Fe(II) can be re-oxidized to Fe(III) by species like H₂O₂, closing a photocatalytic cycle where iron acts as a catalyst for the degradation of the organic compounds. copernicus.org

Thermal Decomposition Pathways and Products of this compound

The thermal decomposition of this compound has been studied using methods such as thermogravimetry (TG), differential scanning calorimetry (DSC), and Mössbauer spectroscopy. akjournals.com In an air atmosphere, the decomposition occurs in a single oxidative step. akjournals.com

Studies show that iron(III) tartrate decomposes directly to hematite (B75146) (α-Fe₂O₃) without the formation of iron(II) intermediates. akjournals.com The decomposition process for hydrated this compound begins with an initial step of dehydration to form the anhydrous compound. ekb.eg The main decomposition of the anhydrous this compound occurs at higher temperatures.

The following table outlines the key temperature ranges and products observed during the thermal decomposition of iron(III) tartrate.

Decomposition StepTemperature RangeProcess/ProductReference
Dehydration Starts < 200°CLoss of water of crystallization to form anhydrous Fe₂(C₄H₄O₆)₃ ekb.eg
Oxidative Decomposition 498 K to 653 K (225°C to 380°C)Exothermic decomposition of anhydrous tartrate to α-Fe₂O₃ akjournals.com
Final Product Isothermal heating at 673 K (400°C)Bulk size α-Fe₂O₃ (hematite) akjournals.com

Mössbauer spectroscopy of the residues obtained by heating the compound at 473 K and 673 K confirms the formation of α-Fe₂O₃. akjournals.com An increase in the particle size of the resulting α-Fe₂O₃ is observed with increasing decomposition temperature. akjournals.com Compared to other iron(III) hydroxycarboxylates like lactate (B86563) and citrate (B86180), iron(III) tartrate exhibits the highest thermal stability. akjournals.com

In the context of producing mixed-metal oxides, the thermal decomposition of a cobalt tartrate-ferric tartrate mixture has been used to synthesize nano-crystalline cobalt ferrite (B1171679) (CoFe₂O₄). ekb.egekb.egresearchgate.net The decomposition in this case proceeds in multiple steps, with the formation of the spinel phase occurring at temperatures up to 1050°C. ekb.egekb.egresearchgate.net

Interactions with Specific Chemical Species

This compound's reactivity is significantly influenced by its interactions with other chemical species, particularly in aqueous environments.

Interaction with Oxygen: Dissolved oxygen plays a critical role in the oxidation chemistry involving this compound. In the autoxidation of tartaric acid, an Fe(II)-tartrate complex catalyzes the activation of dissolved oxygen, which is the initiation step of the reaction. aip.orgnih.govacs.org In photochemical systems, after the initial LMCT reduces Fe(III) to Fe(II), oxygen is required for the subsequent steps that lead to the formation of reactive oxygen species and the regeneration of the Fe(III) catalyst. researchgate.netacs.org The concentration of oxygen can be a limiting factor in these degradation pathways. researchgate.net

Complexation with Other Organic Ligands

This compound's ability to form complexes is a key aspect of its chemistry, and its behavior is often studied in the context of other organic ligands that also chelate iron. The stability and reactivity of the resulting iron complexes are highly dependent on the nature of the ligand.

Research into the complexation of iron with various organic compounds has revealed that ligands such as oxalate (B1200264), malonate, citrate, and humic acid also form stable complexes with ferric iron. usgs.govcopernicus.orgcopernicus.org In studies investigating the dissolution of iron-bearing dust in atmospheric sciences, several organic ligands were tested for their ability to enhance iron solubility. It was found that oxalate, malonate, tartrate, and humic acid all increased iron solubility, which was linked to a rise in dissolved Fe(II) concentrations. copernicus.orgcopernicus.org This suggests a reductive ligand-promoted dissolution mechanism. The effectiveness of these organic ligands in promoting iron solubility was observed to follow a specific order, as detailed in the table below.

Table 1: Comparative Effect of Organic Ligands on Iron Solubility

Organic Ligand Relative Effectiveness in Promoting Iron Solubility
Oxalate Most Effective
Malonate Moderately Effective
Tartrate Moderately Effective
Humic Acid Least Effective

This table illustrates the decreasing order of effectiveness for enhancing iron solubility, with oxalate being the most potent ligand among those tested. Malonate and tartrate showed similar levels of effectiveness.

The formation of ferric complexes is not limited to small organic acids. For instance, tannic acid reacts with ferric iron to produce a characteristic black material, which is a ferric complex. usgs.gov Under acidic conditions (pH less than 4), tannic acid can reduce dissolved ferric iron to the more soluble ferrous state. usgs.gov

The stability of these complexes is a critical factor. Ferric complexes formed with oxalic and tartaric acids are noted to be stronger than the corresponding ferrous complexes. usgs.gov While citric acid forms less stable complexes with ferrous iron compared to oxalic and tartaric acids, the ferric citrate complex is comparable in strength to the ferric complexes of oxalate and tartrate. usgs.gov The interaction with these ligands can significantly alter the redox potential of the iron. Ligands that form stronger complexes with Fe(III) than Fe(II), such as carboxylates and catechols, create Fe(II) complexes with lower standard reduction potentials, enhancing their reactivity with certain reducible contaminants. acs.org

Competitive Adsorption Phenomena

Competitive adsorption is a process where different chemical species vie for the same active sites on a surface. This compound and its constituent ions are frequently involved in such phenomena, influencing processes from industrial applications to environmental geochemistry.

A notable example of competitive adsorption involves tartrate ions and chloride ions on the surface of steel. Tartrate ions can adsorb onto the passive film of iron, and in doing so, they compete with chloride ions that initiate localized corrosion (pitting). mdpi.com By counteracting the adsorption of chloride, tartrate helps prevent the depassivation of the steel, thereby inhibiting the onset of pitting, particularly at a pH of 13.2. mdpi.com This protective mechanism is attributed to the competitive adsorption of the tartrate's carboxylate groups on the metal surface. mdpi.com

In environmental systems, similar competitive processes are observed. The adsorption of contaminants like antibiotics onto the surface of iron oxide minerals can be influenced by the presence of other ions. For example, the presence of phosphate (B84403) can affect the adsorption of tetracycline (B611298) onto goethite, hematite, and magnetite. sci-hub.se This indicates a competitive scenario where phosphate and tetracycline compete for the hydroxyl group binding sites on the iron oxide surfaces.

The principle of competitive adsorption is also central to the function of this compound as an anticaking agent for sodium chloride. The this compound complex is designed to adsorb onto the sodium chloride crystal surface. researchgate.net This adsorption is believed to occur at specific sites, preventing the crystals from agglomerating. The effectiveness of this process relies on the favorable interaction between the this compound complex and the crystal lattice, which must be strong enough to compete with the attraction between the salt crystals themselves. The proposed mechanism involves the removal of a coordinated water molecule from the iron center, exposing a flat, charged site that matches the charge distribution on the {100} crystal face of sodium chloride, facilitating strong adsorption. researchgate.net

Studies on the adsorption of various metal ions onto adsorbents like activated carbon also highlight competitive effects. In systems containing multiple metal ions such as Fe²⁺, Zn²⁺, Mn²⁺, and Cu²⁺, these ions compete for the finite number of adsorption sites. nih.gov Research has shown that in such competitive systems, certain ions like Fe²⁺ may have an advantage in binding to activated carbon compared to other metal ions present in the solution. nih.gov

Spectroscopic and Photophysical Research on Ferric Tartrate

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. irdg.orgbiorxiv.orgresearchgate.net These methods probe the vibrational modes of chemical bonds, offering a molecular fingerprint. biorxiv.orgresearchgate.net

In the context of ferric tartrate, FTIR and Raman spectroscopy would be employed to characterize the coordination of the tartrate ligand to the ferric iron center. Key vibrational bands of interest would include:

O-H Stretching: The hydroxyl groups of the tartrate ligand would exhibit characteristic stretching vibrations.

C=O Stretching: The carboxylate groups are central to the ligand's interaction with the iron ion. The position of the C=O stretching band can indicate whether the carboxylate is protonated or coordinated to the metal. acs.org

C-O Stretching: These vibrations are also sensitive to the coordination environment of the carboxylate and hydroxyl groups.

Fe-O Stretching: The direct interaction between the iron and the oxygen atoms of the tartrate ligand would give rise to vibrations at lower frequencies, providing direct evidence of complex formation.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. eopcw.com

Characterization of Absorption Bands and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region and a tail extending into the visible range. researchgate.netresearchgate.net These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character.

For Fe(III) complexes, these transitions are typically intense and occur at relatively low energies. mdpi.com The absorption spectrum of an aqueous solution of the [FeIII Tart]+ complex at pH 3.0 shows a significant absorption band. researchgate.net Research on tartrate-functionalized Fe2O3 nanoparticles also reveals a broad absorption band with a maximum around 320 nm. researchgate.net Femtosecond pump-probe spectroscopy studies on the Fe(III)-tartrate complex have utilized excitation wavelengths of 405 nm and 320 nm, which fall within its broad absorption band. researchgate.net

The following table summarizes the observed absorption maxima for this compound and related species from various studies.

SystemAbsorption Maximum (λmax)Reference
[FeIII Tart]+ complex (pH 3.0)Not specified, but significant absorption shown in a spectrum researchgate.net
Tartrate-functionalized Fe2O3 NPs~320 nm researchgate.net
Fe(III)-tartrate complexBroad absorption encompassing 320 nm and 405 nm researchgate.net
Iron(III) tartrate in model winePeak around 340 nm, tailing into the visible region researchgate.net

pH Dependence of Absorption Spectra

The absorption spectrum of this compound is highly dependent on the pH of the solution. This is because the speciation of both the ferric ion and the tartrate ligand changes with pH. As the pH varies, the protonation state of the tartaric acid's carboxylic acid and hydroxyl groups changes, as does the hydrolysis of the Fe(III) ion. These changes affect the nature and stability of the this compound complexes formed, which in turn alters the electronic transitions and the resulting absorption spectrum. nih.gov

For instance, studies on the interaction between bovine serum albumin and Fe(III)-tartrate complexes investigated two different species, [Fe(III)(tar)(H2O)3]− and [Fe(III)(tar)2]5−, highlighting the existence of different complex forms. nih.gov The pH of the solution influences the equilibrium between these and other potential this compound species, each with its own characteristic absorption spectrum. While a specific data table detailing the λmax shifts with pH for this compound is not available in the search results, the literature on iron(III) carboxylate complexes consistently points to a strong pH dependence of their UV-Vis spectra. nsf.gov

Luminescence Spectroscopy

Luminescence spectroscopy involves the emission of light from a substance after it has absorbed energy. This can provide information about the excited states of a molecule and the presence of defects in a material.

Photoluminescence Studies for Defect Analysis

Research on tartrate-functionalized Fe2O3 nanoparticles has shown the emergence of intrinsic multicolor photoluminescence, with emission peaks in the blue, cyan, and green regions of the spectrum. researchgate.net Specifically, upon excitation at 320, 365, and 410 nm, the nanoparticles exhibited intense photoluminescence peaks at 410, 460, and 490 nm, respectively. researchgate.net This phenomenon is attributed to the functionalization with tartrate. researchgate.net Similarly, studies on tartrate-functionalized gadolinium-doped manganese ferrite (B1171679) nanoparticles reported a blue emission band around 417 nm. acs.org These photoluminescence properties can be indicative of surface states and defects created or modified by the tartrate functionalization.

The following table presents photoluminescence data for tartrate-functionalized nanoparticles.

MaterialExcitation Wavelength (nm)Emission Maximum (nm)Reference
Tartrate-functionalized Fe2O3 NPs320410 researchgate.net
365460 researchgate.net
410490 researchgate.net
Tartrate-functionalized Gd-doped MnFe2O4 NPsNot specified~417 acs.org

Excited State Dynamics and Lifetimes

The study of excited state dynamics provides insight into the photophysical processes that occur after a molecule absorbs light. Femtosecond pump-probe spectroscopy has been used to investigate the excited state of the Fe(III)-tartrate complex. researchgate.net Upon excitation into its charge transfer bands, an intermediate absorbance is formed that decays with two characteristic time constants. researchgate.net

The shorter lifetime is on the order of picoseconds and is attributed to processes such as vibrational cooling and solvent relaxation of the initially formed Franck-Condon excited state. The longer lifetime component is assigned to a combination of internal conversion back to the ground state and the formation of a long-lived Fe(II) radical complex. researchgate.net These competing processes ultimately determine the quantum yield of the photolysis of Fe(III)-carboxylates. researchgate.net

The following table details the excited state lifetimes for the Fe(III)-tartrate complex.

ComplexExcitation Wavelength (nm)Lifetime 1 (ps)Lifetime 2 (ps)AssignmentReference
[Fe(Tart)]+4050.41.4Vibrational cooling/solvent relaxation and internal conversion/Fe(II) radical formation researchgate.net
[Fe(Tart)]+320Not specifiedNot specifiedFormation of an intermediate absorbance decaying with two characteristic times researchgate.net

Femtosecond Pump-Probe Spectroscopy for Ultrafast Processes

Femtosecond pump-probe spectroscopy is a powerful technique utilized to investigate the initial photophysical and photochemical events that occur on extremely short timescales following light absorption. In the study of this compound, this method has been instrumental in elucidating the complex sequence of ultrafast processes that are initiated upon excitation of its ligand-to-metal charge transfer (LMCT) bands.

Detailed Research Findings

Studies employing femtosecond pump-probe spectroscopy on this compound have revealed biphasic decay dynamics of the transient absorption signal. researchgate.netnsc.ru This indicates the presence of at least two distinct ultrafast processes occurring sequentially after photoexcitation.

Upon excitation in the charge transfer band, an intermediate absorbance is formed which then decays with two different characteristic time constants. researchgate.net For instance, when the [Fe(Tart)]+ complex is excited with a 405 nm pump pulse, the transient absorption forms and almost completely decays within 30 picoseconds. nsc.ru A global analysis of the kinetic traces across a wavelength range of 440–760 nm using a two-exponential function provides a good fit for the experimental data. nsc.ru

The observed ultrafast dynamics can be described by the following processes:

Initial Ultrafast Process (τ₁): The shorter time constant is attributed to a combination of vibrational cooling and solvent relaxation of the initially formed Franck-Condon excited state. researchgate.net This process represents the thermalization of the excited state.

Secondary Process (τ₂): The second, longer time constant is assigned to a superposition of two competing pathways: internal conversion back to the ground state and the formation of a long-lived Fe(II) radical complex. researchgate.netnsc.ru The competition between these two channels is what ultimately dictates the quantum yield of Fe(II) formation. researchgate.net

Experiments conducted with different excitation wavelengths, such as 320 nm and 405 nm, which fall within the same broad LMCT band of the complex, confirm these general dynamics. researchgate.netrsc.org At an excitation wavelength of 320 nm, a broad, structureless absorption band is initially formed with a maximum below 440 nm, accompanied by strong bleaching in the UV region due to the depopulation of the ground state. researchgate.net Within the first few picoseconds, this transient absorption band both decays and shifts to shorter wavelengths. researchgate.net

The key kinetic parameters extracted from these femtosecond pump-probe experiments on this compound are summarized in the table below.

Excitation Wavelength (λ_pump)Time Constant τ₁ (ps)Attributed Process for τ₁Time Constant τ₂ (ps)Attributed Process for τ₂Reference
405 nm0.4Vibrational cooling and solvent relaxation~40Internal conversion and formation of Fe(II) radical complex researchgate.netnsc.ru
320 nm0.2Vibrational cooling and solvent relaxation1.4Internal conversion and formation of Fe(II) radical complex researchgate.net

Electrochemical Behavior and Applications of Ferric Tartrate

Voltammetric Studies of Iron(III)/Iron(II) Tartrate Couples

Voltammetry is a key technique for investigating the redox behavior of electroactive species like the iron(III)/iron(II) couple. While comprehensive studies on the cyclic voltammetry of the Fe(III)/Fe(II)-tartrate system at solid electrodes such as carbon are not extensively reported in the literature, investigations using polarography at a mercury electrode have provided valuable insights. core.ac.uk

Polarographic studies have shown that in a neutral medium (pH 7), the Fe(III)/Fe(II) tartrate system exhibits reversible behavior. core.ac.uk This reversibility is indicated by the identical half-wave potentials for both the anodic (oxidation of Fe(II) to Fe(III)) and cathodic (reduction of Fe(III) to Fe(II)) waves in alkaline solutions. core.ac.uk However, it is noted that in some cases, the anodic wave is observed at a much more positive potential than the cathodic wave. core.ac.uk

The complexation of iron by tartrate significantly influences its redox potential. The reduction peak for the Fe(III) tartrate complex occurs at a more negative potential compared to the Fe(III)-EDTA complex, which suggests that the Fe(III) tartrate complex is more stable in an alkaline medium. core.ac.uk This increased stability makes the reduction of Fe(III) to Fe(II) more difficult, as reflected by the shift in potential. core.ac.uk

The general principles of cyclic voltammetry for iron complexes involve a reversible redox system where Fe³⁺ and Fe²⁺ ions generate current peaks corresponding to their redox reactions. semanticscholar.org For a reversible process, the ratio of the anodic to cathodic peak currents (ipa/ipc) is close to 1. researchgate.net The potential separation between the anodic and cathodic peaks (ΔEp) is also a key parameter, which for a one-electron reversible process is theoretically 59 mV.

While specific peak potential data for ferric tartrate from cyclic voltammetry on solid electrodes is scarce, the information from polarography confirms the electrochemical activity of the Fe(III)/Fe(II)-tartrate couple and the significant influence of the tartrate ligand on its redox properties.

Ionic Conductivity Investigations in this compound Materials

Investigations into the electrical properties of this compound, particularly in nanoparticle form, reveal its dielectric nature. Dielectric studies on pelletized samples of iron tartrate nanoparticles, synthesized via a wet chemical technique, have been conducted over a frequency range of 10 Hz to 10 MHz and at various temperatures (303 K to 373 K). asianpubs.org

The alternating current (a.c.) conductivity of this compound nanoparticles has been observed to increase with an increase in frequency. asianpubs.org This behavior is characteristic of dielectric materials where the conductivity is related to the hopping of charge carriers. The mechanism for a.c. conduction in these materials is often described by the correlated barrier hopping model. asianpubs.org Furthermore, the activation energy for this electrical conduction process has been found to decrease as the frequency increases. asianpubs.org

The dielectric constant (ε') and dielectric loss (ε''), which are measures of a material's ability to store and dissipate electrical energy, respectively, both show a decrease with increasing frequency. asianpubs.org This is a typical trend for dielectric materials where at higher frequencies, the polarization mechanisms are less able to keep up with the alternating electric field.

Table 1: Dielectric Properties of this compound Nanoparticles asianpubs.org

PropertyTrend with Increasing FrequencyTrend with Increasing Temperature
AC Conductivity (σ_ac) IncreasesIncreases
Dielectric Constant (ε') DecreasesIncreases
Dielectric Loss (ε'') DecreasesIncreases
Activation Energy (E_a_) Decreases-

This table summarizes the qualitative trends observed for this compound nanoparticles as reported in the literature.

These findings suggest that this compound-based materials have potential applications in electronic components where dielectric properties are important.

Influence of pH on Electrochemical Potentials and Processes

The pH of the surrounding medium has a profound effect on the electrochemical behavior of this compound. This influence is primarily due to the speciation of both iron and tartrate, as well as the involvement of protons in the redox reactions. The stability and reduction potential of iron complexes are strongly dependent on pH because of the competition between the ferric ions (Fe³⁺) and protons (H⁺) for the tartrate ligand. nih.gov

The distribution of iron and tartrate species in an aqueous solution is highly pH-dependent. researchgate.net As the pH changes, the form of the this compound complex can change, which in turn alters its electrochemical properties. For instance, at lower pH values, increased protonation of the tartrate ligand can lead to a less stable complex with iron, affecting the redox potential. nih.gov Conversely, at higher pH, the formation of hydroxo-complexes can also occur. The presence of tartrate has been shown to extend the effective pH range for the Fe(II)/Fe(III) redox cycle, which is beneficial for applications like advanced oxidation processes. researchgate.net

The standard redox potential of the Fe(III)/Fe(II) couple is also influenced by pH and the presence of complexing agents. For example, in acidic sulfate (B86663) solutions, the standard potential of the ferrous/ferric couple is +697 mV at pH 1 and approximately +720 mV at pH 3. nih.gov The complexation with tartrate will further modify these potentials. Generally, for redox reactions involving protons, the Nernst equation predicts a decrease in the reduction potential with increasing pH. reddit.com

In the context of corrosion inhibition, the effect of pH is also critical. The adsorption of tartrate on iron oxide surfaces, a key step in corrosion protection, is pH-dependent, with the surface concentration of tartrate reported to decrease as the pH increases. mdpi.com At a pH of 13.2, tartrate ions have been shown to inhibit pitting corrosion even at high chloride concentrations, an effect that is significantly diminished at a slightly lower pH of 12.7. mdpi.com This highlights the sensitivity of the electrochemical processes at the metal-solution interface to changes in pH.

Corrosion Inhibition Mechanisms Mediated by Tartrate Ions

Tartrate ions are recognized as effective corrosion inhibitors for steel and other metals, particularly in alkaline and neutral environments. mdpi.comresearchgate.net The protective mechanism is primarily based on the adsorption of tartrate ions onto the metal surface, which forms a protective layer that hinders the corrosion process. researchgate.net

Adsorption on Metal Surfaces

The primary step in corrosion inhibition by tartrate is its adsorption onto the metal surface. Tartaric acid, being a dicarboxylic acid, can act as a chelating agent, adsorbing onto the passive film of iron. mdpi.comresearchgate.net This adsorption can occur through the partial replacement of surface hydroxyl groups by the carboxylate groups of the tartrate. mdpi.com The formation of this adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net

Studies have shown that the adsorption of a mixture of tartrate and other substances like xanthan gum on a mild steel surface follows the Langmuir adsorption isotherm. researchgate.net This indicates the formation of a monolayer of the inhibitor on the metal surface. The protective layer can be composed of single or double complexes formed between the tartrate molecules and iron cations. researchgate.net This adsorbed film effectively increases the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate.

Competitive Adsorption with Corrosive Anions

In environments containing aggressive anions such as chlorides (Cl⁻), a key aspect of tartrate's inhibitory action is its ability to compete with these ions for active sites on the metal surface. mdpi.com Chloride ions are known to break down the passive film on steel, leading to localized pitting corrosion.

Tartrate ions can counteract this effect through competitive adsorption. mdpi.comresearcher.life The carboxylate groups of the adsorbed tartrate can repel the negatively charged chloride ions, preventing them from reaching the metal surface and initiating pitting. mdpi.com While the adsorption of tartrate might lead to a slight increase in the general dissolution of the passive film, it effectively inhibits the localized attack by chlorides. mdpi.com This competitive adsorption mechanism is crucial for preventing pitting corrosion, which is a particularly aggressive form of corrosion.

Magnetic Properties and Spin Phenomena in Ferric Tartrate Systems

Magnetic Susceptibility Measurements

The magnetic properties of ferric tartrate and its related compounds are primarily investigated through magnetic susceptibility measurements. These measurements are often conducted using a Vibrating Sample Magnetometer (VSM), which quantifies the magnetic moment of a material under an applied magnetic field. ias.ac.in The bulk magnetic susceptibility (χ) can be calculated from this data. ias.ac.in

For instance, studies on pure and copper-doped iron tartrate crystals have systematically measured the change in mass with respect to an applied magnetic field to determine their magnetic susceptibility. ias.ac.in The magnetic susceptibility data for ferrous tartrate has been used to infer the local coordination environment of the iron atom, suggesting an octahedral geometry. ias.ac.in In one study, the magnetic susceptibility (χ) and magnetic moment (μ) were determined for pure and copper-doped iron tartrate, as detailed in the table below. ias.ac.in

Table 1: Magnetic Susceptibility and Magnetic Moment of Iron Tartrate Compounds ias.ac.in An interactive data table presenting the magnetic properties of pure and copper-doped iron tartrate crystals.

SampleSusceptibility (χ)Magnetic Moment (μ)
Pure Iron Tartrate (FeC₄H₄O₆)0.00001251.69
Copper-doped Iron Tartrate0.00001301.72

Determination of Magnetic Nature (e.g., Paramagnetism)

This compound compounds are characteristically paramagnetic. wikipedia.org This magnetic behavior stems from the presence of unpaired electrons in the d-orbitals of the Fe(III) ions. wikipedia.org The paramagnetic nature of iron tartrate is confirmed by its response to an external magnetic field, where the material shows an increase in mass with respect to the applied field. ias.ac.in Both pure iron tartrate and its doped variations have been found to be paramagnetic. ias.ac.inias.ac.in

Temperature-dependent magnetization measurements, conducted under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, have further corroborated the paramagnetic nature of iron tartrate nanoparticles at both room temperature and low temperatures. researchgate.netasianpubs.org However, in certain complex structures, this inherent paramagnetism can be influenced by other magnetic interactions. For example, in binuclear iron(III) meso-tartrate (B1217512) complexes, the paramagnetic nature of the solution is reduced due to antiferromagnetic coupling between the iron centers. rsc.org

Antiferromagnetic Coupling in Binuclear this compound Complexes

In specific molecular arrangements, particularly binuclear complexes, this compound exhibits antiferromagnetic coupling. rsc.orgresearchgate.net This phenomenon occurs in structures where two iron(III) centers are linked by bridging ligands. researchgate.net In the case of the anticaking agent iron(III) meso-tartrate, the active complex is a binuclear structure where two iron atoms are bridged by two meso-tartrate ligands. rsc.org

This bridging facilitates an antiferromagnetic interaction between the iron atoms. rsc.orgresearchgate.net The structure involves two edge-shared octahedra, which explains the coupling of the iron ions. researchgate.net Antiferromagnetic coupling is a common feature in such bridged, binuclear metal complexes. researchgate.net While specific coupling constants for this compound are not detailed in the provided research, studies on analogous binuclear iron(III) citrate (B86180) complexes have reported a coupling constant (J/k) of –6.35(7) K, indicating an antiferromagnetic interaction. researchgate.net This type of weak antiferromagnetic coupling is consistent with the presence of μ-1,3 carboxylate bridges between the iron centers. nih.govacs.org

Temperature-Dependent Magnetization Studies

The magnetization of this compound systems is dependent on temperature. Studies on iron tartrate nanoparticles using ZFC and FC measurements have shown paramagnetic behavior across a range of temperatures. researchgate.netasianpubs.orgresearchgate.net In related binuclear iron complexes, the effective magnetic moment remains nearly constant at higher temperatures (e.g., above 100 K) but shows a rapid decrease as the temperature is lowered. researchgate.net This decrease at lower temperatures is a direct consequence of the onset of weak antiferromagnetic interactions between the coupled iron atoms. researchgate.net

The relationship between magnetic susceptibility and temperature in paramagnetic materials often follows the Curie-Weiss law. researchgate.net For ferrimagnetic materials that become paramagnetic at higher temperatures, the reciprocal of magnetic susceptibility increases with temperature. researchgate.net While detailed M-T curves for this compound are not broadly published, the behavior of analogous systems suggests that at temperatures above the influence of magnetic ordering effects, its magnetization would follow the expected paramagnetic trend, decreasing with increasing temperature. researchgate.netwikipedia.org

Applications in Materials Science and Engineering Research

Development of Advanced Functional Materials

The synthesis of advanced materials with tailored properties is a cornerstone of modern materials science. Ferric tartrate finds application as a precursor in the fabrication of functional iron-based materials, particularly iron oxides, which are valued for their magnetic, catalytic, and electrochemical properties.

Iron oxides, especially hematite (B75146) (α-Fe₂O₃), are promising anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacity, low cost, and environmental benignity. The performance of these materials is highly dependent on their morphology, crystallinity, and particle size, with nanostructured forms offering significant advantages.

A common and effective method for producing iron oxide nanoparticles with controlled characteristics is the thermal decomposition of metal-organic precursors. mdpi.comnih.govnih.gov This technique involves heating an iron-containing organic compound in a high-boiling point solvent, often in the presence of surfactants to control particle growth and prevent agglomeration. nih.gov While precursors like iron oleate, iron pentacarbonyl, and other iron chelates are frequently cited, this compound represents a viable, though less documented, iron-organic precursor for this process. nih.govresearchgate.net The thermal decomposition of this compound would lead to the nucleation and growth of iron oxide nanoparticles. The tartrate component decomposes and is removed at elevated temperatures, leaving behind the desired iron oxide phase.

Research has demonstrated that by carefully controlling reaction parameters such as temperature, heating rate, and precursor concentration, it is possible to synthesize iron oxide nanoparticles with specific sizes and shapes (e.g., spheres, cubes), which in turn influences their electrochemical performance as LIB anodes. mdpi.comnih.gov For instance, α-Fe₂O₃ nanoparticles have been synthesized using precursors such as iron(III) chloride and ovalbumin in a co-precipitation process followed by calcination, yielding particle sizes in the range of 20-45 nm. nih.gov The use of a precursor like this compound could offer an alternative pathway to such nanostructures, potentially influencing the resulting material's porosity and surface area, which are critical factors for battery performance.

Synthesis Methods for Iron Oxide Nanoparticles

Synthesis MethodCommon Precursor(s)Typical ProductKey Advantage
Thermal DecompositionIron Oleate, Iron PentacarbonylMonodisperse Nanoparticles (Fe₃O₄, α-Fe₂O₃)Excellent control over size and shape
Co-precipitationIron(III) Chloride, Iron(II) Sulfate (B86663)Polydisperse Nanoparticles (Fe₃O₄, γ-Fe₂O₃)Simple, scalable, low-cost
Sol-GelIron Alkoxides, Iron NitratesNanoporous Films and Powders (α-Fe₂O₃)Good control over composition and microstructure
HydrothermalIron(III) Chloride, UreaNanorods, Nanowires (α-Fe₂O₃)Control over complex morphologies

Iron oxide thin films, particularly those of hematite (α-Fe₂O₃), are investigated for a wide range of applications, including photoelectrochemical water splitting, gas sensing, and as magnetic storage media. arxiv.orgresearchgate.netmdpi.com The deposition of these films often relies on chemical methods like chemical vapor deposition (CVD) and sol-gel processing, which require suitable molecular precursors. researchgate.netmdpi.comsigmaaldrich.com

Metal-organic compounds are highly attractive as precursors for these techniques. researchgate.net In sol-gel processing, a solution of a molecular precursor (the "sol") is transformed into a gel and subsequently deposited onto a substrate via spin-coating or dip-coating. nih.govmdpi.com A subsequent thermal treatment (annealing) converts the precursor film into the desired metal oxide. This compound, as a water-soluble iron-organic salt, is a potential candidate for aqueous sol-gel routes. Its decomposition upon heating would yield ferric oxide, making it a plausible, simple precursor for fabricating hematite thin films. nih.gov

Similarly, in CVD, a volatile precursor is transported in the gas phase to a heated substrate where it decomposes to form a thin film. mdpi.commdpi.com While highly volatile precursors like ferrocene are commonly used for the CVD of iron oxide, the development of new metal-organic precursors is an active area of research to better control film properties. researchgate.netmdpi.com

Comparison of Thin Film Deposition Techniques for Iron Oxides

TechniquePrecursor StateTypical Processing TemperatureKey Characteristics
Chemical Vapor Deposition (CVD)GasHigh (e.g., >400°C)High purity, conformal films, requires volatile precursors
Sol-Gel (Spin/Dip Coating)LiquidLow (deposition), High (annealing)Simple, low-cost, good for compositional control
Atomic Layer Deposition (ALD)GasModeratePrecise thickness control at the atomic level, conformal
Pulsed Laser Deposition (PLD)Solid (Target)HighHigh-quality crystalline films, stoichiometric transfer

Optical Materials Science Applications

The interaction of light with materials is central to numerous technologies. Research into this compound extends to its potential use in optical materials, leveraging the electronic structure of the iron center as influenced by the tartrate ligands.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, a property essential for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Metal-organic complexes are a subject of significant research interest for NLO applications because the metal center can enhance the NLO response and offer unique electronic transitions.

While specific research into the NLO properties of this compound is not widely published, the synthesis of iron tartrate nanoparticles has been reported. researchgate.net Studies on these nanoparticles have characterized their dielectric properties, which are related to how a material responds to an electric field. The dielectric constant and dielectric loss were found to decrease with increasing frequency, a behavior relevant to the material's response to the oscillating electric field of light. researchgate.net Such fundamental characterizations are a prerequisite for exploring more complex optical phenomena like NLO effects. The study of related iron-containing complexes provides a basis for expecting that this compound could possess interesting NLO properties worthy of future investigation.

Transducers are devices that convert energy from one form to another, such as mechanical to electrical (piezoelectric effect) or vice versa. Materials exhibiting ferroelectric or piezoelectric properties are critical for these applications. nrel.govaps.orgresearchgate.net These properties are tied to the crystal structure of a material.

Currently, there is a lack of direct research linking this compound to transducer applications. However, a potential, though speculative, pathway involves its use as a precursor. Certain phases of iron oxide, which can be synthesized from precursors like this compound, are known to have multiferroic properties, exhibiting both magnetic and ferroelectric ordering. nih.gov For example, epsilon-ferric oxide (ε-Fe₂O₃) has been shown to be ferroelectric at room temperature. The ability to synthesize specific iron oxide phases from a this compound precursor could, in principle, lead to materials with piezoelectric or ferroelectric properties suitable for transducer applications.

Surface Science and Adsorption Phenomena

Understanding the interaction between molecules and surfaces is critical for applications ranging from catalysis to environmental remediation and the development of nanocomposites. The study of adsorption phenomena on iron-based surfaces is a significant area of research.

While studies on adsorption directly onto a this compound surface are scarce, extensive research exists on the adsorption of carboxylic acids onto iron oxide surfaces, which provides insight into the relevant chemical interactions. iaea.org Tartaric acid is a dicarboxylic acid, and its interaction with an iron oxide surface is governed by the affinity of its carboxylate functional groups for the iron sites on the surface.

Studies using techniques like Fourier-transform infrared spectroscopy (FT-IRRAS) and scanning tunneling microscopy (STM) have shown that simple carboxylic acids, like formic acid, dissociate upon adsorption on a magnetite (Fe₃O₄) surface. The formate molecule binds to the surface iron atoms in a bidentate fashion, where both oxygen atoms of the carboxylate group coordinate to a single iron ion. iaea.org This strong chemical bond (chemisorption) anchors the molecule to the surface. Similar mechanisms are expected for larger carboxylic acids like oleic acid and, by extension, tartaric acid. This fundamental understanding is crucial for applications where the surface functionalization of iron oxide nanoparticles is required, for instance, in creating stable nanoparticle dispersions for biomedical or materials applications. The tartrate ligand itself can be seen as a molecule that adsorbs onto and stabilizes the ferric ion.

Anticaking Activity Mechanism on Crystalline Surfaces (e.g., NaCl)

The caking of crystalline materials like sodium chloride (NaCl) is a significant issue in various industries, affecting flowability, transport, and packaging. Ferric meso-tartrate (B1217512) (Fe-mTA), a metal-organic complex of iron (III) and meso-tartrate, has been identified as an effective, biodegradable, and cyanide-free anticaking agent. nih.gov Its mechanism of action involves a multi-scale approach that disrupts the normal process of crystal agglomeration.

The primary mechanism of Fe-mTA's anticaking effect is its role as both a nucleation promoter and a growth inhibitor on the surface of NaCl crystals. nih.gov During cycles of moisture absorption and evaporation, which typically lead to the formation of strong lumps, Fe-mTA induces roughness at the micron scale on the crystal surfaces. nih.gov This increased surface roughness is crucial as it reduces the effective contact area between individual salt grains. By minimizing this contact, the formation of solid bridges that occurs when capillary liquid bridges evaporate is prevented, thus inhibiting the caking phenomenon. nih.gov

Unlike traditional anticaking agents such as ferrocyanide, which sorb onto specific crystal faces and block further growth by creating energetically unfavorable conditions, Fe-mTA alters the physical topography of the crystal surface. acs.orgresearchgate.netresearchgate.net Another proposed mechanism for metal-organic complexes involves the decomposition of the complex at the crystal surface, leading to the deposition of metal ions that form an oxide layer, which in turn prevents recrystallization and caking. researchgate.net For Fe-mTA specifically, its effectiveness even at low concentrations (around 3 ppm by weight) highlights its efficiency in modifying crystal surface properties to prevent agglomeration. nih.govacs.org

Adsorption Geometry and Surface Interactions

The effectiveness of ferric meso-tartrate as an anticaking agent is fundamentally linked to its molecular structure and its specific interactions with the NaCl crystal surface. The active complex is a binuclear iron(III) complex featuring two bridging meso-tartrate ligands. researchgate.net In this structure, the iron atoms are antiferromagnetically coupled. researchgate.net

In an aqueous solution, each iron atom is coordinated to a water molecule, resulting in an octahedral symmetry. researchgate.net A key step in the adsorption process is the removal of this water molecule, which exposes a flat and charged site on the complex. This exposed site has a charge distribution that favorably matches the charge distribution on the {100} face of the sodium chloride crystal. researchgate.net This structural and charge compatibility facilitates the adsorption of the Fe-mTA complex onto the crystal surface. This proposed adsorption geometry provides a molecular-level explanation for the anticaking activity, as the adsorbed complex alters the surface energy and growth characteristics of the crystal. researchgate.net

The principle of structural matching between an additive molecule and a crystal surface is a known factor in controlling crystal growth. For instance, tartrate has been shown to preferentially adsorb on specific faces of calcite crystals, stabilizing them and inhibiting growth in certain directions due to a close match between the surface geometry and the tartrate structure. researchgate.net Similarly, the specific geometry of the this compound complex allows it to effectively interact with and modify the NaCl surface, preventing the crystal growth patterns that lead to caking. researchgate.net

Photochemical Applications in Environmental Remediation Technologies

This compound's photochemical properties are leveraged in advanced environmental remediation strategies. Its ability to participate in photo-Fenton reactions makes it a valuable component in technologies designed to degrade persistent organic pollutants.

Photodegradation of Recalcitrant Organic Contaminants

This compound plays a significant role in the photodegradation of recalcitrant organic contaminants through photo-Fenton and related processes. researchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like CO2 and H2O. researchgate.netmdpi.com

The mechanism involves the photochemical activity of Fe(III)-carboxylic complexes, such as this compound. When irradiated with UV light, these complexes undergo a ligand-to-metal charge transfer (LMCT), which leads to the production of Fe(II) and subsequently promotes the generation of •OH radicals. researchgate.net This process has been shown to be effective in degrading various pollutants. For example, the photodegradation of the herbicide fenuron was found to be more efficient in the presence of tartaric acid compared to malic acid, attributed to the generation of •OH radicals. researchgate.net Similarly, this compound has been used to sensitize TiO2 nanotubes, greatly improving the photocatalytic degradation efficiency of methyl orange (MO) solution. researchgate.net

The table below summarizes the degradation efficiency of various organic pollutants using iron-based photocatalytic systems, highlighting the role of carboxylic acids like tartrate.

PollutantPhotocatalytic SystemDegradation Efficiency/ResultReference
Methyl Orange (MO) TiO2 nanotubes sensitized by Fe(III)-tartrateGreatly improved degradation efficiency compared to pure TNT researchgate.net
Bisphenol A (BPA) UV-A/iron oxide/oxalic acid/H2O2/TiO2Lowest BPA half-life achieved with this advanced oxidation system researchgate.net
Rhodamine B (RhB) ZnNdxFe2−xO4 with H2O2 under visible lightHighest efficiency with ZnNd0.03Fe1.97O4 nanoparticles mdpi.com
Methylene Blue (MB) Green synthesized Iron Oxide Nanoparticles (IONPs)~85% degradation after 7 hours under sunlight mdpi.com

This table is interactive. Click on the headers to sort the data.

Enhancement of Photocatalytic Activities of Other Materials

This compound can significantly enhance the photocatalytic activity of other materials, such as titanium dioxide (TiO2), a widely studied photocatalyst. researchgate.netmdpi.com A major limitation of TiO2 is the rapid recombination of photogenerated electrons and holes, which reduces its quantum efficiency. mdpi.com

When TiO2 is sensitized with this compound, the efficiency of the photocatalytic process is enhanced. researchgate.net The Fe(III) species from the this compound complex can act as electron-trapping centers on the surface of the photocatalyst. rsc.org This trapping of electrons by the Fe3+/Fe2+ redox couple inhibits the electron-hole recombination. By capturing electrons, the Fe(III) ions facilitate the transfer of electrons to adsorbed oxygen molecules, promoting the formation of superoxide radicals (•O2−), which are also key reactive species in the degradation of pollutants. rsc.org This coupling of the photo-Fenton reaction (from this compound) with the photocatalytic reaction of another material (like TiO2) leads to a synergistic effect, resulting in a much higher degradation rate for organic pollutants than either system could achieve alone. researchgate.net

This enhancement is not limited to TiO2. The introduction of iron ions into various ferrite (B1171679) systems has been shown to boost their catalytic activity for degrading dyes like methyl orange and methylene blue. mdpi.com The underlying principle remains the improved separation of charge carriers and the generation of a greater number of reactive oxygen species. researchgate.netmdpi.com

Environmental Chemistry and Geochemical Interactions of Ferric Tartrate

Role in Metal Ion Complexation and Mobilization in Environmental Matrices

Ferric tartrate is a potent chelating agent, meaning it can bind to metal ions, altering their solubility and mobility in the environment. This complexation is crucial in various environmental matrices, including soil and water.

Enhanced Metal Mobility: In soil, naturally occurring organic acids like tartaric acid can form complexes with iron and other metals. This process can increase the concentration of these metals in the soil solution, making them more available for uptake by plants or susceptible to leaching into groundwater. researchgate.net For instance, tartaric acid has been shown to be effective in extracting heavy metals such as nickel, copper, zinc, cadmium, and lead from contaminated soils. bioline.org.br The formation of soluble this compound complexes prevents the precipitation of iron as insoluble hydroxides, thereby maintaining its availability in the environment.

Competition with Other Ligands: The complexation of iron by tartrate is influenced by the presence of other ligands and the pH of the surrounding medium. In environmental systems, a variety of organic and inorganic ligands compete to bind with iron. The stability of the this compound complex determines its prevalence and, consequently, its impact on iron mobilization.

Influence on Plant Nutrition: The ability of tartrate to chelate iron is vital for plant nutrition. Monocotyledonous plants, for example, release phytosiderophores to complex Fe3+ in the soil, increasing its availability. researchgate.net Studies have shown that tartaric acid can be used as a complexing agent for iron in nutrient solutions for crops like maize and soybean, demonstrating its potential to enhance iron uptake. researchgate.net

The following table summarizes the effectiveness of different chelating agents, including tartaric acid, in removing various heavy metals from a contaminated soil.

Chelating AgentNickel (Ni) Removal (%)Copper (Cu) Removal (%)Zinc (Zn) Removal (%)Cadmium (Cd) Removal (%)Lead (Pb) Removal (%)
Tartaric Acid (TA)Data not available25303520
Citric Acid (CA)Data not available45405035
EDTAData not available60557055
Data sourced from batch washing tests on contaminated soil. bioline.org.br

Influence on Heavy Metal Mineralization Processes (e.g., Chromium)

The interaction between this compound and heavy metals extends to influencing their mineralization processes. Mineralization is the process by which organic substances are converted into inorganic ones. In the context of heavy metals, this can lead to their immobilization and reduced toxicity.

Co-precipitation and Sorption: this compound can influence the fate of heavy metals like chromium through co-precipitation and sorption processes. Organo-mineral complexes, formed by the co-precipitation of iron with organic compounds like tartrate, have been shown to sorb greater amounts of heavy metals compared to pure iron oxides like ferrihydrite. researchgate.net This suggests that the presence of tartrate in these complexes enhances their capacity to bind and immobilize metals.

Inhibition of Mineral Transformation: The adsorption of organic acids like tartrate onto the surface of iron minerals can inhibit their transformation into more stable forms. For example, the presence of phytic acid, another organic complexing agent, has been shown to prevent the transformation of ferrihydrite into goethite or hematite (B75146). researchgate.net This stabilization of less crystalline iron minerals can, in turn, affect their reactivity and interaction with heavy metals.

Impact on Chromium Speciation: The presence of this compound can affect the speciation of chromium, which is critical as the toxicity and mobility of chromium depend on its oxidation state. While specific studies on this compound's direct influence on chromium mineralization are limited, the general behavior of iron-organic acid complexes suggests a significant role. For instance, in the presence of iron hydroxides, the reduction of Cr(VI) to the less toxic Cr(III) can be enhanced. researchgate.net

Speciation of Iron-Tartrate in Aquatic Systems

The chemical form, or speciation, of iron-tartrate complexes in aquatic systems is highly dependent on factors such as pH, the concentration of both iron and tartrate, and the presence of other ions. mdpi.com Understanding this speciation is crucial for predicting the behavior and bioavailability of iron in water.

pH Dependence: The pH of the water is a primary determinant of the type of iron-tartrate complexes that form. In alkaline solutions, stable iron(III)-complexes with tartaric acid are readily formed. mdpi.com Different species can be identified as a function of pH and the metal-to-ligand ratio. mdpi.com

Formation of Different Complexes: Depending on the molar ratio of iron(III) to tartaric acid and the concentration of hydroxide (B78521) ions, different complex species can be formed. For example, at a molar ratio of Fe³⁺:tartaric acid:NaOH of 1:1:1, the complex [(C₄H₂O₆)Fe]Na is formed. At a ratio of 1:3:6, the species is [(C₄H₃O₆)₃Fe]Na₆. mdpi.com

Photochemical Reactions: Ferric-carboxylate complexes, including this compound, undergo photochemical reactions in the presence of light. rsc.org This can lead to the reduction of Fe(III) to Fe(II) and the oxidation of the tartrate ligand. rsc.orgresearchgate.net These photoreactions play a significant role in the cycling of iron and organic carbon in sunlit surface waters. rsc.org

The following table illustrates the different iron-tartrate species that can form under varying conditions.

Molar Ratio (Fe³⁺:Tartaric Acid:NaOH)This compound Species
1:1:1[(C₄H₂O₆)Fe]Na
1:3:6[(C₄H₃O₆)₃Fe]Na₆
Data based on complex formation in alkaline solutions. mdpi.com

Chelation Effects on Contaminant Remediation Strategies

The chelating properties of this compound and tartaric acid are harnessed for environmental remediation, particularly for the removal of heavy metals from contaminated soils and water.

Soil Washing: Tartaric acid is used as a washing agent to extract heavy metals from contaminated soils. bioline.org.br The acid forms soluble complexes with the metals, which can then be flushed out of the soil matrix. While it may be less effective than stronger chelating agents like EDTA for highly contaminated soils, it is considered a more environmentally friendly option due to its biodegradability. bioline.org.br For moderately contaminated soils, tartaric acid can be a recommended remediation agent. bioline.org.br

Enhanced Phytoremediation: Phytoremediation is a plant-based approach to clean up contaminated environments. The application of chelating agents like tartaric acid can enhance the ability of plants to extract and accumulate heavy metals from the soil. frontiersin.org By increasing the bioavailability of metals, tartrate facilitates their uptake by plant roots.

Limitations and Considerations: The effectiveness of chelant-based remediation depends on several factors, including the type and concentration of the contaminant, the soil properties, and the pH. At very low concentrations, some organic acids like tartrate may inhibit the desorption of heavy metals, while higher concentrations promote it. bioline.org.br Therefore, careful optimization of the remediation strategy is necessary.

The table below shows the extraction percentages of Fe(II) and Fe(III) using an aqueous two-phase system with and without a complexing agent, highlighting the principle behind using chelation for species separation in remediation.

System CompositionFe(II) Extraction (%)Fe(III) Extraction (%)Separation Factor
PEO1500 + Na₃C₆H₅O₇ + H₂O (pH 6.00) with 5.00 mmol kg⁻¹ phenanthroline95.1 ± 1.07.68 ± 0.50233
Data from a study on green speciation of iron. scielo.brscielo.br

Biochemical Interactions and Molecular Mechanisms of Ferric Tartrate

Role in Enzymatic Reactions as a Cofactor or Modulator

While iron is an essential cofactor for numerous enzymes, the specific role of the ferric tartrate complex as a direct cofactor is not extensively documented in mainstream metabolic pathways. wikipedia.orgslideshare.net Enzymes that utilize iron often do so in the form of heme or iron-sulfur clusters. nih.gov However, the components of this compound, iron and tartaric acid, are involved in enzymatic processes. For instance, L(+)-tartrate dehydratase is an enzyme that catalyzes the dehydration of L(+)-tartrate to oxaloacetate and water and requires iron as a cofactor. wikipedia.org

In some contexts, the this compound complex can act as a modulator of enzymatic activity. The presence of tartrate can influence the redox potential of the iron, thereby affecting the catalytic activity of iron-dependent enzymes involved in oxidation-reduction reactions. nih.govacs.org The complexation of iron by tartrate can either enhance or inhibit enzymatic reactions depending on the specific enzyme and reaction conditions.

Molecular Mechanisms of Biological Redox Processes Involving Iron-Tartrate

The interconversion of iron between its ferric (Fe³⁺) and ferrous (Fe²⁺) states is central to many biological redox processes. nih.gov Tartaric acid, by forming a complex with ferric iron, significantly influences the reduction potential of the Fe(III)/Fe(II) couple. nih.govacs.org This modulation is crucial in biological systems where the transfer of electrons is a fundamental process. nih.gov

The molecular mechanism often involves a ligand-to-metal charge transfer (LMCT). researchgate.net In the presence of light, the this compound complex can absorb energy, leading to the transfer of an electron from the tartrate ligand to the ferric ion, reducing it to ferrous iron and generating a tartrate radical. researchgate.net This photo-induced redox cycling is a key process in phenomena such as the light-induced degradation of wine. researchgate.netacs.org

In the absence of light, the redox cycling of iron-tartrate complexes is coupled to other molecules. For example, in model wine systems, Fe(II)-tartrate can readily reduce oxygen, while Fe(III)-tartrate can be reduced by other compounds, such as phenols, sometimes requiring the assistance of sulfite. nih.govacs.org

Formation of Complexes with Biological Macromolecules and Small Organic Compounds

This compound can interact and form complexes with various biological molecules. Research has shown that a complex of Fe³⁺, ferricyanide, and tartrate, known as FeT, can associate into nanostructures and bind to albumin, a major protein in blood plasma. nih.govtandfonline.com This interaction highlights the potential for this compound complexes to be transported and distributed within biological systems.

The complexation of ferric iron with tartrate can also influence its interaction with other small organic compounds. For instance, in wine, a portion of iron exists in an insoluble complex with tannins and other related phenolic compounds. acs.org The presence of tartrate competes for the coordination sites of iron, which can affect the formation and stability of these other complexes. ajevonline.org Studies on the complexation of iron (III) with citrate (B86180) and tartrate have shown that the nature and stoichiometry of the resulting complexes depend on the pH of the solution. chem-soc.si

Investigation of Antioxidant Mechanisms at a Molecular Level

The antioxidant activity of compounds is often evaluated by their ability to scavenge free radicals or chelate transition metals. nih.gov While ferrous tartrate has been noted for its potential antioxidant properties, the mechanisms involving this compound are more complex and can sometimes lead to pro-oxidant effects. smolecule.com

The ability of tartrate to chelate ferric iron can be considered an antioxidant mechanism, as it can prevent iron from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.govacs.org The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide. By stabilizing the ferric state, tartrate can modulate this process.

However, as mentioned earlier, the photo-reduction of this compound can produce ferrous iron, which can then fuel the Fenton reaction, leading to oxidative damage. researchgate.netacs.org Therefore, the role of this compound in antioxidant mechanisms is highly dependent on the environmental conditions, particularly the presence of light and other reducing or oxidizing agents. A synthesized iron complex, FeT, containing ferricyanide, Fe³⁺, and tartrate, has been shown to have the ability to peroxidate unsaturated fatty acids, a process that can be activated by light and lead to oxidative stress. nih.govtandfonline.com

Interactions in Food Chemistry Contexts (e.g., Wine Oxidation Mechanisms)

The role of this compound in wine chemistry, particularly in oxidation, is a well-studied area. Iron, along with copper, is a key catalyst for the oxidative spoilage of wine. acs.org The chemical form, or speciation, of the iron is critical to its catalytic activity. acs.org In wine, which has a high concentration of tartaric acid, iron exists predominantly as this compound complexes. nih.govacs.org

The oxidation process in wine involves the redox cycling of iron between its Fe(II) and Fe(III) states. escholarship.org Tartaric acid determines the reduction potential of this redox couple and, consequently, the ability of iron to catalyze oxidation. nih.govacs.org The mechanism involves the reduction of Fe(III)-tartrate by phenolic compounds present in wine to Fe(II)-tartrate. Subsequently, Fe(II)-tartrate is re-oxidized by molecular oxygen, generating reactive oxygen species that can lead to the degradation of wine components and the development of off-flavors. nih.govacs.orgescholarship.org

Furthermore, this compound acts as a photoactivator in the light-induced oxidative degradation of white wine. researchgate.netacs.org Exposure to light can cause the photodegradation of the this compound complex, leading to the oxidation of tartaric acid itself and the formation of products like glyoxylic acid, which can negatively impact wine quality. researchgate.net

Theoretical and Computational Chemistry Studies of Ferric Tartrate

Molecular Modeling for Solution and Solid-State Structures

Molecular modeling has been instrumental in elucidating the structure of ferric tartrate complexes, particularly in solution where experimental characterization can be challenging. A combination of experimental data and molecular modeling has led to a proposed structure for iron(III) meso-tartrate (B1217512) in solution. researchgate.net

Research indicates that the active complex is a binuclear iron(III) species, meaning it contains two iron atoms. researchgate.net These iron centers are bridged by two meso-tartrate ligands. researchgate.net In this arrangement, each iron atom is also coordinated to a water molecule, completing an octahedral symmetry around each metal center. researchgate.net This binuclear structure is further characterized by an antiferromagnetic coupling between the two iron(III) atoms, which results in a reduced paramagnetic nature of the solution. researchgate.net

Surface complexation models have also been developed to describe the interaction of tartrate with iron hydroxides. For tartaric acid, it is assumed that the two carboxylic acid groups can react with Fe hydroxide (B78521) surfaces, forming a binuclear bidentate coordination complex. doi.org

Table 1: Modeled Structural Features of Iron(III) meso-tartrate in Solution

Feature Description Source
Nuclearity Binuclear (contains two Fe³⁺ ions) researchgate.net
Ligands Two bridging meso-tartrate ligands researchgate.net
Coordination Each iron atom is coordinated to a sixth ligand (a water molecule) researchgate.net
Geometry Octahedral symmetry around each iron atom researchgate.net

| Magnetic Property | Antiferromagnetic coupling between iron atoms | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of metal complexes. While extensive DFT studies on this compound are not widely published, studies on analogous systems like cupric tartrate reveal the power of this approach. For cupric tartrate, DFT calculations have identified the preferred coordination sites—carboxylic and hydroxyl oxygens—and determined the dominant coordination configurations and their corresponding Gibbs reaction energies. researchgate.net

For this compound, photophysical studies combined with quantum insights have explored its electronic transitions and subsequent reactivity. The absorption spectrum of iron(III) tartrate in model wine solutions shows a maximum absorbance around 340 nm, which tails into the visible region. researchgate.net This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition. researchgate.net

Femtosecond pump-probe spectroscopy has been used to study the photophysical processes of Fe(III)-tartrate complexes following excitation in their charge transfer bands. researchgate.net This excitation leads to the formation of an intermediate that decays with two distinct time constants. The shorter time constant is associated with vibrational cooling and solvent relaxation of the initial excited state, while the longer time constant is assigned to a combination of internal conversion back to the ground state and the formation of a long-lived Fe(II)-radical complex. researchgate.net This process is central to the photoreactivity of the complex. researchgate.net

Table 2: Photophysical Properties of Excited Fe(III)-Tartrate Complexes

Property Observation Assigned Process Source
Short-Time Constant 0.2 - 0.4 ps Vibrational cooling and solvent relaxation of the Frank-Condon excited state. researchgate.net

| Long-Time Constant | 1.4 - 40 ps | Superposition of internal conversion to the ground state and formation of the Fe(II) radical complex. | researchgate.net |

Kinetic and Thermodynamic Modeling of Complexation and Reaction Pathways

Kinetic and thermodynamic modeling is crucial for understanding the stability of this compound complexes and their reaction pathways in various environments. Studies on heterovalent tartrate complexes of iron(II) and iron(III) have utilized methods like the stopped-flow technique with optical recording to investigate their formation kinetics. iaea.org These studies suggest a mechanism for heterovalent complex formation that involves two reversible stages, with computer simulations used to determine the rate constants for each step. iaea.org

In systems like model wine, the complexation of iron(III) by tartrate significantly influences its redox chemistry. The reduction of iron(III) by phenolic compounds is observed to be a two-phase process, which is attributed to the gradual complexation of iron(III) by tartrate, slowing the reaction. vitis-vea.de The competition between tartrate and other ligands for the coordination sites of iron(III) is a key factor controlling reaction rates. vitis-vea.de As pH increases, iron(III) forms more stable complexes with tartrate, which can decelerate its reduction by other agents. vitis-vea.de

The light-induced degradation of this compound is another critical reaction pathway. Exposure to light within the complex's absorption band (below 500 nm) initiates a ligand-to-metal charge transfer (LMCT) reaction. researchgate.net This photochemical process leads to the degradation of the complex, ultimately producing iron(II) and an oxidized tartrate radical, which can then lead to the formation of products like glyoxylic acid. researchgate.net

Table 4: Kinetic Data for Iron(III) Reduction in a Tartrate-Containing Model Wine System

Parameter Description Source
k₁ Rate constant for the initial, faster phase of iron(III) reduction. vitis-vea.de
k₂ Rate constant for the second, slower phase of iron(III) reduction, influenced by tartrate complexation. vitis-vea.de
Reaction Mechanism The electron transfer from a reducing agent (e.g., 4-methylcatechol) to iron(III) is dampened by competition from tartrate for iron's coordination sites. vitis-vea.de

| Photochemical Pathway | Degradation via ligand-to-metal charge transfer (LMCT) upon absorption of light (<500 nm). | researchgate.net |

Future Research Directions and Emerging Paradigms for Ferric Tartrate

Exploration of Novel Synthesis Routes for Tailored Properties

Future research will increasingly focus on developing novel synthesis methodologies for ferric tartrate that offer precise control over its physicochemical properties. While traditional methods like wet chemical precipitation have been effective, the next generation of synthesis routes will aim to tailor properties such as particle size, morphology, crystallinity, and surface chemistry for specific applications. asianpubs.orgnih.gov

Key research thrusts in this area include:

Controlled Nanoparticle Synthesis: Building on existing work with iron(II) tartrate, researchers will explore methods like microemulsion, sol-gel, and hydrothermal synthesis to produce this compound nanoparticles with uniform size distribution and controlled shapes (e.g., spheres, rods, plates). asianpubs.orgresearchgate.net The ability to control these nanoscale features is critical for applications in catalysis, drug delivery, and magnetic materials.

Mechanochemical and Sonochemical Synthesis: These solvent-free or low-solvent methods offer green and efficient alternatives to conventional synthesis. Investigating these routes could lead to the discovery of new polymorphic forms of this compound or unique nanostructures with enhanced reactivity or stability.

Precursor Engineering: The choice of iron and tartaric acid precursors, as well as the use of structure-directing agents or surfactants, can significantly influence the final product. asianpubs.org Systematic studies on how different precursors and additives affect nucleation and growth kinetics will be crucial for achieving desired material properties.

Biomimetic Synthesis: Inspired by biomineralization processes, researchers may explore the use of biological templates, such as proteins or polysaccharides, to guide the crystallization of this compound, leading to complex, hierarchical structures with unique functional properties.

Synthesis RoutePotential AdvantagesTarget Properties
Microemulsion Excellent control over particle size and monodispersity.Uniform nanoparticles (<10 nm), quantum dots.
Hydrothermal/Solvothermal High crystallinity, control over morphology.Nanorods, nanowires, crystalline thin films.
Sonochemistry Rapid reaction rates, formation of amorphous or nanocrystalline phases.High-surface-area powders, novel nanostructures.
Precursor Engineering Tunable particle size, surface functionality. asianpubs.orgSurface-modified particles, core-shell structures.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A fundamental understanding of the formation, transformation, and reaction mechanisms of this compound is essential for its rational design and application. Future research will leverage advanced spectroscopic techniques, particularly for in-situ and operando studies, to provide real-time insights into the complex solution chemistry and solid-state transformations of this compound.

Promising spectroscopic approaches include:

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the local coordination environment and oxidation state of iron atoms. nih.gov In-situ XAS studies can track changes in Fe-O bond distances and coordination numbers during the synthesis or catalytic turnover of this compound complexes, providing direct evidence for reaction intermediates. nih.gov

Mössbauer Spectroscopy: This technique is highly sensitive to the nuclear environment of iron atoms and can provide detailed information about oxidation states (Fe²⁺ vs. Fe³⁺), spin states, and the magnetic properties of iron-containing materials like this compound. researchgate.net Temperature- and field-dependent Mössbauer studies can elucidate magnetic ordering and phase transitions.

Vibrational Spectroscopy (Raman and FTIR): In-situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy can monitor the vibrational modes of the tartrate ligand as it coordinates to the iron center. researchgate.net This allows for real-time tracking of the complexation process, the identification of intermediate species, and an understanding of how the complex interacts with other molecules at interfaces.

TechniqueInformation GainedResearch Application
In-situ XAS Fe oxidation state, coordination number, Fe-O bond distances. nih.govElucidating the mechanism of this compound formation in solution.
Mössbauer Spectroscopy Iron oxidation and spin states, magnetic properties. researchgate.netCharacterizing magnetic phase transitions in this compound materials.
Operando Raman/FTIR Ligand coordination, identification of surface intermediates. researchgate.netMonitoring catalytic reactions on this compound-based materials in real-time.

Integration in Multifunctional Hybrid Materials Design

A significant emerging paradigm is the incorporation of this compound into multifunctional hybrid materials. This approach aims to combine the unique properties of this compound with those of other materials, such as polymers, metal oxides, or carbon nanostructures, to create advanced materials with synergistic or entirely new functionalities. nih.govrsc.org

Future research directions in this domain are:

Magnetic Composites: Integrating this compound with magnetic nanoparticles (e.g., Fe₃O₄) can create magnetically separable catalysts or adsorbents. nih.gov This would facilitate easy recovery and reuse of the material in applications like water treatment or industrial catalysis.

Polymer-Ferric Tartrate Hybrids: Embedding this compound within polymer matrices can enhance its stability, processability, and mechanical properties. Such composites could find use as functional coatings, membranes for separation processes, or in controlled-release applications.

Photoactive Materials: Combining this compound with semiconductor materials (e.g., TiO₂, g-C₃N₄) could lead to novel photocatalysts. This compound could act as a photosensitizer or a co-catalyst, enhancing the efficiency of light-driven chemical transformations, such as pollutant degradation or hydrogen production.

Biomedical Nanoplatforms: The development of hybrid nanoparticles combining this compound with biocompatible materials like chitosan (B1678972) or silica (B1680970) could open avenues for biomedical applications. nih.govnih.gov These platforms could be engineered for targeted delivery and release.

Computational Predictions for Structure-Activity Relationships

Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery and understanding complex chemical systems. researchgate.netnih.gov For this compound, computational approaches can provide deep insights into its structure, properties, and reactivity, guiding experimental efforts.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the stable geometric structures of different this compound isomers and coordination polymers. It can also be employed to calculate electronic properties, vibrational spectra (to aid in the interpretation of experimental FTIR and Raman data), and reaction energetics, providing a molecular-level understanding of its catalytic activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in solution, including its hydration structure and its interaction with other solutes or surfaces. This is crucial for understanding its role in aqueous environmental systems or its assembly into larger structures.

Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, researchers can establish correlations between specific structural features of this compound derivatives and their observed activity (e.g., catalytic efficiency, biological interaction). nih.govuni-bonn.demdpi.com These models can then be used to computationally screen virtual libraries of related compounds to identify promising candidates for synthesis and testing.

Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT) Geometric and electronic structure, reaction pathways, spectroscopic parameters. nih.govGuiding the design of more efficient this compound-based catalysts.
Molecular Dynamics (MD) Solvation dynamics, interfacial interactions, self-assembly processes.Understanding the behavior of this compound in environmental and biological media.
QSAR Correlation of structural descriptors with chemical or biological activity. researchgate.netuni-bonn.deAccelerating the discovery of new functional materials by prioritizing synthetic targets.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The most significant breakthroughs involving this compound are expected to emerge from interdisciplinary research that transcends traditional scientific boundaries. The complex challenges in energy, environment, and health require collaborative approaches where the chemical properties of this compound are leveraged within the frameworks of materials engineering and environmental systems. hilarispublisher.com

Future interdisciplinary research will likely focus on:

Environmental Remediation: Combining the coordination chemistry of this compound with materials science principles to design highly selective and efficient adsorbents for the removal of heavy metals or organic pollutants from water. Its role in photochemical processes, such as the Fenton reaction, could be harnessed in advanced oxidation processes for water treatment.

Green Chemistry and Catalysis: Developing this compound-based catalysts as environmentally benign alternatives to precious metal catalysts. acs.org Research at the chemistry-materials science interface could focus on immobilizing this compound complexes on robust supports to create heterogeneous catalysts for fine chemical synthesis.

Biogeochemical Cycling: Environmental scientists and chemists can collaborate to study the role of naturally occurring this compound complexes in the biogeochemical cycling of iron and carbon in soils and natural waters. Understanding these processes is vital for modeling nutrient availability and contaminant transport in the environment.

This integrated approach ensures that fundamental chemical discoveries are translated into practical solutions for pressing societal challenges, marking a new and exciting chapter in the scientific exploration of this compound.

Q & A

Q. What are the established methods for synthesizing ferric tartrate, and how can its purity be validated?

this compound is typically synthesized by reacting ferric salts (e.g., FeCl₃) with tartaric acid under controlled pH and temperature. A common approach involves precipitating ferric hydroxide using ammonia, followed by dissolution in tartaric acid to form the complex . Purity validation requires:

  • Elemental analysis (e.g., iron content via atomic absorption spectroscopy) .
  • Spectroscopic characterization : FT-IR to confirm tartrate ligand coordination (C-O and Fe-O bonds) .
  • Titrimetric methods : Redox titration to quantify unreacted Fe³⁺ .
  • HPLC : Reverse-phase chromatography to detect organic impurities .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • RP-HPLC with UV detection : Optimized using Quality by Design (QbD) principles, where factors like mobile phase pH and column temperature are controlled via Box-Behnken experimental design .
  • Colorimetric assays : this compound’s redox activity can be leveraged in Ferric Reducing Antioxidant Power (FRAP) assays, measuring absorbance at 593 nm after reduction to Fe²⁺ .
  • Interference mitigation : Use masking agents like sodium potassium tartrate to eliminate interference from competing metal ions in spectrophotometric analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Stability studies often yield conflicting results due to:

  • Ligand dissociation : At low pH (<3), tartrate ligands may detach, forming free Fe³⁺ and altering redox behavior .
  • Oxidative degradation : At high pH (>8), this compound decomposes into Fe(OH)₃ and tartrate oxidation byproducts . Methodological approach :
  • Use pH-stat experiments with real-time monitoring via cyclic voltammetry to track redox stability .
  • Pair with LC-MS to identify degradation products and quantify dissociation kinetics .

Q. What experimental design strategies optimize this compound’s application in cellulose modification?

this compound enhances cellulose solubility and dye affinity via complexation. Key factors include:

  • Concentration gradients : Varying Fe³⁺:tartrate molar ratios (1:1 to 1:3) to balance solubility and structural integrity .
  • Temperature control : Elevated temperatures (60–80°C) improve complex penetration into cellulose matrices but risk thermal degradation .
  • Validation : SEM-EDX to map iron distribution and tensile testing to assess modified cellulose strength .
FactorOptimal RangeAnalytical Validation Method
Fe³⁺:Tartrate ratio1:2ICP-OES
Treatment temperature70°CTGA/DSC
Reaction time2–4 hoursFT-IR kinetics

Q. How can researchers address spectral interference when analyzing this compound in multicomponent systems?

  • Derivative spectroscopy : Second-derivative UV-Vis spectra to resolve overlapping peaks from coexisting organics (e.g., polyphenols) .
  • Chemometric modeling : Partial Least Squares (PLS) regression to deconvolute HPLC or spectral data in mixtures .
  • Standard addition method : Spiking known this compound concentrations to validate recovery rates in complex matrices .

Methodological Guidelines

Q. What quality control criteria should be enforced for this compound in pharmaceutical research?

  • Purity thresholds : ≥99% by HPLC, with ≤0.5% residual solvents (e.g., ethanol) .
  • Stability protocols : Accelerated aging studies (40°C/75% RH for 6 months) to assess shelf-life .
  • Regulatory alignment : Adhere to ICH guidelines for impurity profiling and method validation .

Q. How should researchers design degradation studies to evaluate this compound’s reactivity?

  • Forced degradation : Expose to UV light, H₂O₂, and acidic/alkaline conditions, then monitor via:
  • HPLC-PDA : Track peak area reduction and new degradation peaks .
  • Mass balance : Ensure total degradation products + intact compound ≈ 100% .
    • Kinetic modeling : Use Arrhenius plots to predict degradation rates under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.